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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Elucidation, Synthesis, and Application of 2-Amino-2-(4-ethoxyphenyl)acetamide

Executive Overview In the landscape of modern drug discovery, non-natural amino acids and their amide derivatives serve as critical chiral building blocks (synthons) for peptide mimetics and small-molecule therapeutics....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of modern drug discovery, non-natural amino acids and their amide derivatives serve as critical chiral building blocks (synthons) for peptide mimetics and small-molecule therapeutics. 2-Amino-2-(4-ethoxyphenyl)acetamide —also known as 4-ethoxyphenylglycinamide—is a highly specialized α -amino amide. Characterized by its central chiral α -carbon, a primary amine, a primary amide, and a para-ethoxy substituted phenyl ring, this compound provides unique steric and electronic properties when incorporated into active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, this guide is designed to provide drug development professionals with a rigorous, self-validating framework for the synthesis, structural profiling, and analytical resolution of this molecule.

Physicochemical Profiling & Structural Elucidation

The structural architecture of 2-Amino-2-(4-ethoxyphenyl)acetamide dictates its behavior in both synthetic workflows and biological systems. The molecule shares the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol with its structural isomers (such as N-(2-amino-4-ethoxyphenyl)acetamide)[1][2]. However, its specific connectivity as an α -amino amide makes it a direct precursor to 4-ethoxyphenylglycine derivatives, which are heavily utilized in the design of protease inhibitors[3] and metal ion affinity chromatography peptides[4].

Quantitative Structural Data
PropertyValue / Description
IUPAC Name 2-Amino-2-(4-ethoxyphenyl)acetamide
Common Nomenclature 4-Ethoxyphenylglycinamide
Molecular Formula C10H14N2O2[1][2]
Molecular Weight 194.23 g/mol [1]
Stereocenters 1 (Chiral α -carbon)
Hydrogen Bond Donors 4 (Two N-H bonds on amine, two on amide)
Hydrogen Bond Acceptors 4 (Ether O, Amide O, Amide N, Amine N)
Corresponding Acid 2-Amino-2-(4-ethoxyphenyl)acetic acid[5]

Causality in Mass Spectrometry (MS) Profiling: When validating this structure via LC-MS, Electrospray Ionization in positive mode (ESI+) is the mandatory choice. Why? The highly basic primary α -amine is readily protonated in acidic mobile phases (e.g., 0.1% formic acid), yielding a strong [M+H]+ adduct at m/z 195.11. This provides a clear, unambiguous mass signal compared to negative ionization modes[2].

Synthetic Methodology & Workflow

The synthesis of 2-Amino-2-(4-ethoxyphenyl)acetamide requires precise control over reaction conditions to prevent over-hydrolysis to the corresponding carboxylic acid, 2-amino-2-(4-ethoxyphenyl)acetic acid[5].

Protocol: Modified Strecker Synthesis & Selective Hydration
  • Causality of Route Selection: The Strecker synthesis is chosen over the direct amidation of the carboxylic acid because it bypasses the need for expensive, moisture-sensitive peptide coupling reagents (e.g., HATU, EDC) and allows for direct, scalable installation of both the amine and the carbon backbone from a simple aldehyde.

Step 1: Aminonitrile Formation

  • Initiation: Charge a reaction vessel with 4-ethoxybenzaldehyde (1.0 eq) in methanol.

  • Imine Conversion: Add ammonium chloride (2.0 eq) and aqueous ammonia (25%, 3.0 eq). Causality: A vast excess of ammonia is critical here; it drives the thermodynamic equilibrium toward the imine intermediate, suppressing the formation of the unwanted cyanohydrin byproduct.

  • Cyanation: Slowly add sodium cyanide (1.2 eq) at 0–5 °C. Stir for 12 hours at room temperature.

  • Self-Validating IPC (In-Process Control): Sample the mixture for LC-MS. The reaction is validated to proceed to Step 2 only when the UV signal (254 nm) for the starting aldehyde is ≤ 1% relative to the aminonitrile product peak. This prevents unreacted aldehyde from contaminating the final hydration step.

Step 2: Selective Hydration

  • Acidic Hydration: Dissolve the isolated aminonitrile in concentrated sulfuric acid (H₂SO₄, 98%) at strictly 0 °C. Causality: Concentrated H₂SO₄ acts as both solvent and catalyst. Maintaining 0 °C is the self-validating thermodynamic control that arrests hydrolysis at the amide stage, explicitly preventing the formation of 2-amino-2-(4-ethoxyphenyl)acetic acid[5].

  • Isolation: Quench over crushed ice, adjust to pH 8-9 with cold aqueous NaOH, and filter the precipitated racemic 2-Amino-2-(4-ethoxyphenyl)acetamide.

G A 4-Ethoxybenzaldehyde B Imine Intermediate A->B NH3 / NH4Cl C Aminonitrile Intermediate B->C NaCN (0°C) D Racemic 2-Amino-2- (4-ethoxyphenyl)acetamide C->D H2SO4 (aq) Selective Hydration E (R)-Enantiomer D->E Chiral Resolution F (S)-Enantiomer D->F Chiral Resolution

Caption: Synthetic workflow for 2-Amino-2-(4-ethoxyphenyl)acetamide via modified Strecker synthesis.

Applications in Advanced Drug Discovery

The true value of 2-Amino-2-(4-ethoxyphenyl)acetamide lies in its utility as a non-natural amino acid synthon. Derivatives of 4-ethoxyphenylglycine are strategically incorporated into peptide sequences to enhance proteolytic stability and target binding affinity.

For instance, these unnatural amino acid derivatives have been documented in the synthesis of advanced protease inhibitors, including those targeting coronavirus proteases[3]. Furthermore, the unique electron-donating properties of the para-ethoxy group make these derivatives highly effective in tuning the binding pockets of peptides used in metal ion affinity chromatography[4].

G A 2-Amino-2-(4-ethoxyphenyl)acetamide (Chiral Synthon) B Peptide Coupling (Solid Phase Synthesis) A->B C Non-Natural Dipeptide Inhibitor B->C D Protease Active Site Binding C->D Steric & Electronic Interactions E Target Enzyme Inhibition (e.g., Viral Proteases) D->E

Caption: Integration pathway of the chiral synthon into non-natural dipeptide protease inhibitors.

Analytical Validation & Chiral Resolution Protocols

Because biological targets (like proteases) are highly stereospecific, the racemic amide synthesized in Section 3 must be resolved, and its enantiomeric excess (ee) must be rigorously quantified.

Protocol: Self-Validating Chiral HPLC Enantiomeric Separation
  • Causality of Column Selection: Standard polysaccharide-based chiral columns often struggle with primary amines due to peak tailing. Therefore, a Crown Ether Chiral Stationary Phase (e.g., Daicel Chiralpak Crownpak CR(+)) is utilized. Crown ethers form highly specific inclusion complexes with protonated primary amines, exploiting the chiral environment of the crown ether ring for superior enantiomeric discrimination.

Step-by-Step Method:

  • Mobile Phase Preparation: Prepare an aqueous mobile phase of perchloric acid (HClO₄) at pH 1.5, modified with 10% methanol. Causality: The highly acidic pH is non-negotiable; it ensures the α -amine is 100% protonated (-NH₃⁺), which is the absolute prerequisite for the crown ether inclusion complex to form.

  • System Suitability Test (SST) - The Self-Validating Step: Before injecting any unknown sample, inject a 1.0 mg/mL reference standard of the racemic 2-Amino-2-(4-ethoxyphenyl)acetamide.

  • Validation Gate: Calculate the resolution factor ( Rs​ ) between the (R) and (S) peaks. The analytical run is only validated to proceed if Rs​≥1.5 (baseline resolution). If Rs​<1.5 , the mobile phase pH or column temperature must be adjusted. This strict gate ensures that any subsequent enantiomeric excess (ee) calculations are mathematically sound and free from peak-overlap artifacts.

  • Sample Analysis: Inject the resolved sample, monitor UV absorbance at 230 nm, and integrate the area under the curve (AUC) to calculate the final enantiomeric purity.

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Exploratory

An In-depth Technical Guide to the Pharmacological Mechanism of Action of 2-Amino-2-(4-ethoxyphenyl)acetamide

Abstract This technical guide provides a comprehensive exploration of the potential pharmacological mechanisms of action for the novel compound 2-Amino-2-(4-ethoxyphenyl)acetamide. In the absence of extensive direct rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive exploration of the potential pharmacological mechanisms of action for the novel compound 2-Amino-2-(4-ethoxyphenyl)acetamide. In the absence of extensive direct research on this specific molecule, this document synthesizes information from structurally analogous compounds to propose and detail three plausible mechanisms of action. These hypotheses are grounded in established pharmacology and structure-activity relationships, offering a robust framework for future investigation. The proposed mechanisms include: 1) Analgesic and antipyretic effects mediated through cyclooxygenase (COX) inhibition, drawing parallels with the bioactivation of phenacetin to paracetamol; 2) Antibacterial activity via the disruption of bacterial cell wall synthesis, a common mechanism for related acetamide structures; and 3) Modulation of metabolic pathways through antagonism of the Farnesoid X Receptor (FXR). For each proposed mechanism, this guide provides a detailed biological rationale, a step-by-step experimental protocol for validation, and illustrative data presented in a tabular format. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.

Introduction: Elucidating the Profile of a Novel Acetamide Derivative

2-Amino-2-(4-ethoxyphenyl)acetamide is a unique small molecule with a chemical structure suggestive of diverse pharmacological potential. Its core components—a 4-ethoxyphenyl group attached to an acetamide backbone with an additional amino group at the alpha-carbon—place it in a class of compounds with a rich history in medicine. The 4-ethoxyphenyl moiety is notably present in phenacetin, a historical analgesic and antipyretic, while the broader acetamide scaffold is found in a variety of bioactive agents.

Direct pharmacological data for 2-Amino-2-(4-ethoxyphenyl)acetamide is not yet prevalent in the scientific literature. Therefore, this guide adopts a hypothesis-driven approach, leveraging established knowledge of structurally related molecules to forecast its likely biological activities. This method is a cornerstone of early-stage drug discovery, where predictive pharmacology based on chemical structure guides the initial screening and characterization efforts.

This guide will explore three primary, plausible mechanisms of action:

  • Section 2.0: Analgesic and Antipyretic Activity via Cyclooxygenase (COX) Inhibition

  • Section 3.0: Antibacterial Activity through Inhibition of Bacterial Cell Wall Synthesis

  • Section 4.0: Farnesoid X Receptor (FXR) Antagonism

Each section will provide the scientific rationale for the hypothesis, a detailed experimental protocol to test it, a visual representation of the relevant pathways or workflows, and a table of representative data.

Hypothesized Mechanism 1: Analgesic and Antipyretic Activity via Cyclooxygenase (COX) Inhibition

Scientific Rationale

The most striking structural similarity of 2-Amino-2-(4-ethoxyphenyl)acetamide is to phenacetin (N-(4-ethoxyphenyl)acetamide). Phenacetin exerts its analgesic and antipyretic effects primarily after being metabolized in the liver to its active form, paracetamol (acetaminophen).[1][2] This metabolic conversion involves an O-deethylation reaction catalyzed predominantly by the cytochrome P450 enzyme CYP1A2.[3] Given the shared 4-ethoxyphenyl group, it is highly probable that 2-Amino-2-(4-ethoxyphenyl)acetamide could also serve as a prodrug, undergoing similar metabolic activation.

Paracetamol's mechanism of action is complex and not fully elucidated, but it is known to be a weak inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, particularly in environments with low levels of arachidonic acid and peroxides, such as the central nervous system (CNS).[4][5] This central inhibition of prostaglandin synthesis is believed to be a key contributor to its analgesic and antipyretic effects.[6][7] More recent research also points to the role of a further metabolite of paracetamol, AM404, which is formed in the brain and acts on the endocannabinoid system.[8]

Therefore, we hypothesize that 2-Amino-2-(4-ethoxyphenyl)acetamide is metabolized to an active species that inhibits prostaglandin synthesis, likely through a central COX-dependent mechanism, resulting in analgesic and antipyretic properties.

Visualization of the Hypothesized Metabolic Pathway

cluster_0 In Vivo Metabolism (Liver) cluster_1 Central Nervous System (CNS) 2-Amino-2-(4-ethoxyphenyl)acetamide 2-Amino-2-(4-ethoxyphenyl)acetamide CYP1A2 CYP1A2 2-Amino-2-(4-ethoxyphenyl)acetamide->CYP1A2 O-deethylation Active_Metabolite 2-Amino-2-(4-hydroxyphenyl)acetamide (Paracetamol Analog) COX_Inhibition COX-1 / COX-2 Active_Metabolite->COX_Inhibition Inhibits CYP1A2->Active_Metabolite Prostaglandin_Synthesis Reduced Prostaglandin Synthesis COX_Inhibition->Prostaglandin_Synthesis Blocks Therapeutic_Effect Analgesia & Antipyresis Prostaglandin_Synthesis->Therapeutic_Effect Leads to

Caption: Hypothesized metabolic activation and mechanism of action.

Experimental Protocol: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a fluorometric assay to determine the 50% inhibitory concentration (IC50) of the test compound against purified COX-1 and COX-2 enzymes. The assay measures the peroxidase component of COX activity.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • COX Probe (e.g., Amplex™ Red)

  • Arachidonic acid (substrate)

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • Ibuprofen (non-selective COX inhibitor, positive control)

  • 2-Amino-2-(4-ethoxyphenyl)acetamide and its potential active metabolite

  • 96-well black microplates

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, probe, heme, and arachidonic acid in COX Assay Buffer as recommended by the enzyme supplier. Prepare serial dilutions of the test compound, and controls (Celecoxib, Ibuprofen) in DMSO, then dilute further in assay buffer. The final DMSO concentration should be ≤1%.

  • Assay Plate Setup: In duplicate, add the following to the wells of a 96-well plate:

    • Blank: 80 µL Assay Buffer

    • Positive Control (No Inhibitor): 70 µL Assay Buffer + 10 µL DMSO

    • Test Compound/Controls: 70 µL Assay Buffer + 10 µL of each inhibitor dilution

  • Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme solution to all wells except the Blank.

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate solution containing the COX probe and arachidonic acid. Initiate the reaction by adding 10 µL of the substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity every minute for 10-20 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the positive control (no inhibitor).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Representative Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Hypothesized Active Metabolite 85.615.25.6
Ibuprofen (Control) 12.525.10.5
Celecoxib (Control) >1000.05>2000

Hypothesized Mechanism 2: Antibacterial Activity

Scientific Rationale

The N-phenylacetamide scaffold is a key structural motif in various compounds exhibiting antibacterial properties.[9] Studies on derivatives of 2-amino-N-(p-Chlorophenyl) acetamide have demonstrated moderate to high activity against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.[10] Furthermore, the structurally related compound (R)-2-amino-2-(4-hydroxyphenyl)acetamide has been suggested to exert antibacterial effects by inhibiting bacterial cell wall synthesis.

The bacterial cell wall, composed of peptidoglycan, is a unique and essential structure not present in mammalian cells, making it an excellent target for selective toxicity.[11] Antibiotics that inhibit cell wall synthesis, such as β-lactams and glycopeptides, interfere with the enzymes responsible for cross-linking the peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis due to osmotic pressure.[12][13]

Given the precedent set by similar acetamide derivatives, we hypothesize that 2-Amino-2-(4-ethoxyphenyl)acetamide may possess antibacterial activity, potentially by interfering with the biosynthesis of the bacterial cell wall.

Visualization of Experimental Workflow

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis A Prepare serial dilutions of 2-Amino-2-(4-ethoxyphenyl)acetamide in a 96-well plate. C Add bacterial inoculum to each well. A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard). B->C D Incubate at 37°C for 18-24 hours. C->D E Visually inspect for turbidity (bacterial growth). D->E F Determine MIC: Lowest concentration with no visible growth. E->F G Optional: Plate MIC well contents on agar to determine Minimum Bactericidal Concentration (MBC). F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the MIC of the test compound against selected bacterial strains.

Materials:

  • Test compound: 2-Amino-2-(4-ethoxyphenyl)acetamide

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microplates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. In the first column of a 96-well plate, add the compound to CAMHB to achieve twice the highest desired final concentration. Perform 2-fold serial dilutions across the plate (e.g., from 256 µg/mL down to 0.5 µg/mL) in a final volume of 50 µL per well.

  • Inoculum Preparation: From an overnight culture, suspend several colonies of the test bacterium in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microplate, bringing the total volume to 100 µL. This dilutes the compound to its final test concentration and results in a final bacterial concentration of 2.5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (bacteria in CAMHB, no compound) and a sterility control well (CAMHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

  • (Optional) Minimum Bactericidal Concentration (MBC) Determination: To determine if the compound is bactericidal, subculture 10 µL from each clear well (at and above the MIC) onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Representative Data
Bacterial StrainMIC (µg/mL) of 2-Amino-2-(4-ethoxyphenyl)acetamideMIC (µg/mL) of Ciprofloxacin (Control)
Staphylococcus aureus ATCC 29213160.25
Escherichia coli ATCC 25922640.015
Pseudomonas aeruginosa ATCC 27853>1280.5

Hypothesized Mechanism 3: Farnesoid X Receptor (FXR) Antagonism

Scientific Rationale

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[15] It is activated by bile acids and, upon activation, forms a heterodimer with the retinoid X receptor (RXR) to regulate the expression of target genes.[16] Intestinal FXR antagonism has emerged as a promising therapeutic strategy for metabolic diseases like nonalcoholic steatohepatitis (NASH), as it can lead to metabolic improvements.[17]

Recent studies have identified derivatives of 4-aminophenylacetamide as potent and intestine-specific FXR antagonists. This structural motif bears a resemblance to 2-Amino-2-(4-ethoxyphenyl)acetamide. The presence of an amino-phenylacetamide core in our compound of interest suggests that it could potentially interact with the ligand-binding domain of FXR, preventing the binding of endogenous agonists and thereby acting as an antagonist.

Therefore, we hypothesize that 2-Amino-2-(4-ethoxyphenyl)acetamide may function as an FXR antagonist, which could have implications for its use in metabolic disorders.

Visualization of the FXR Signaling Pathway

cluster_0 FXR Activation cluster_1 Hypothesized Antagonism Bile_Acid Bile Acids (Agonist) FXR FXR Bile_Acid->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR No_Activation No Gene Transcription FXR->No_Activation Prevents Activation RXR RXR RXR->FXR_RXR FXRE FXR Response Element (on DNA) FXR_RXR->FXRE Binds to Gene_Expression Target Gene Transcription (e.g., SHP) FXRE->Gene_Expression Regulates Test_Compound 2-Amino-2-(4-ethoxyphenyl)acetamide (Antagonist) Test_Compound->FXR Blocks Agonist Binding

Caption: Simplified Farnesoid X Receptor (FXR) signaling and proposed antagonism.

Experimental Protocol: Cell-Based FXR Reporter Gene Assay

This protocol describes a dual-luciferase reporter assay to measure the ability of the test compound to antagonize FXR activation by a known agonist.

Materials:

  • HEK293T cells (or other suitable host cells)

  • Expression plasmid for human FXR and RXRα

  • FXR-responsive reporter plasmid (e.g., containing an FXRE driving firefly luciferase expression)

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine®)

  • GW4064 (a potent FXR agonist)

  • Test compound: 2-Amino-2-(4-ethoxyphenyl)acetamide

  • Dual-Glo® Luciferase Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the FXR, RXRα, firefly luciferase reporter, and Renilla luciferase control plasmids using a suitable transfection reagent. Incubate for 24 hours.

  • Compound Treatment:

    • Prepare dilutions of the test compound in serum-free medium.

    • Prepare a solution of the FXR agonist GW4064 at a concentration that gives ~80% of the maximal response (EC80).

    • Aspirate the transfection medium from the cells.

    • Add medium containing the test compound at various concentrations along with the EC80 concentration of GW4064.

    • Include controls: vehicle only, GW4064 only (positive control), and a known antagonist (if available).

  • Incubation: Incubate the cells with the compounds for 18-24 hours at 37°C.

  • Luminescence Measurement:

    • Remove the medium and lyse the cells.

    • Measure firefly luciferase activity using a luminometer according to the Dual-Glo® kit instructions.

    • Measure Renilla luciferase activity in the same wells.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

    • Calculate the percent inhibition of the GW4064-induced signal for each concentration of the test compound.

    • Plot the percent inhibition versus the log of the antagonist concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Representative Data
CompoundDescriptionFXR Antagonism IC50 (µM)
2-Amino-2-(4-ethoxyphenyl)acetamide Test Compound8.9
GW4064 Agonist ControlN/A (EC50 = 0.03 µM)
Guggulsterone Known Antagonist Control15.1

Conclusion and Future Directions

This guide has outlined three scientifically plausible pharmacological mechanisms of action for 2-Amino-2-(4-ethoxyphenyl)acetamide based on its structural similarity to known bioactive compounds. The hypotheses of analgesic/antipyretic activity via COX inhibition, antibacterial action, and FXR antagonism provide a clear and actionable roadmap for the initial characterization of this novel molecule.

The experimental protocols provided herein represent standard, robust methods for validating each hypothesis. Successful confirmation of any of these activities would warrant further investigation, including in vivo efficacy studies, pharmacokinetic profiling, and toxicology assessments. The synthesis of the proposed active metabolite for the COX inhibition hypothesis would be a critical step in confirming the prodrug concept. Ultimately, the multi-faceted approach detailed in this guide will enable a thorough and efficient elucidation of the pharmacological profile of 2-Amino-2-(4-ethoxyphenyl)acetamide, paving the way for its potential development as a therapeutic agent.

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Foundational

In Vitro Biological Activity of 2-Amino-2-(4-ethoxyphenyl)acetamide: A Technical Guide to Pharmacological Evaluation and Assay Design

Executive Summary & Mechanistic Rationale In the landscape of neuropharmacology, the search for broad-spectrum anticonvulsant and antinociceptive agents has increasingly focused on multi-target directed ligands (MTDLs)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of neuropharmacology, the search for broad-spectrum anticonvulsant and antinociceptive agents has increasingly focused on multi-target directed ligands (MTDLs). 2-Amino-2-(4-ethoxyphenyl)acetamide belongs to the phenylglycinamide class of α -amino amides—a privileged chemical scaffold known for its robust activity against hyper-excitable neuronal states.

As an application scientist designing screening cascades, it is critical to understand why this specific molecular architecture behaves the way it does before stepping into the lab:

  • The α -Amino Amide Core: This moiety serves as a critical hydrogen-bond donor/acceptor network. It is structurally analogous to established anticonvulsants (e.g., safinamide, lacosamide) and interacts directly with the local anesthetic (LA) binding site within the domain IV segment S6 of voltage-gated sodium channels (VGSCs) .

  • The 4-Ethoxy Substitution: The addition of a para-ethoxy group to the phenyl ring is a deliberate structural choice to enhance the compound's lipophilicity (LogP). Similar to the pharmacokinetic logic applied in legacy analgesics like phenacetin , this lipophilic tail allows the molecule to intercalate deeper into the hydrophobic fenestrations of the channel pore, significantly increasing its binding affinity during the channel's inactivated state .

MOA Compound 2-Amino-2-(4-ethoxyphenyl) acetamide Nav VGSC (Nav1.2/1.6) State-Dependent Block Compound->Nav High Affinity Cav VGCC (Cav1.2) Modulation Compound->Cav Moderate Affinity TRPV1 TRPV1 Receptor Antagonism Compound->TRPV1 Antagonism Glutamate Glutamate Release Attenuation Nav->Glutamate Cav->Glutamate Excitability Neuronal Excitability Reduction TRPV1->Excitability Glutamate->Excitability

Figure 1: Multi-target mechanistic pathway of phenylglycinamide derivatives reducing excitability.

In Vitro Assay Protocols: Establishing Self-Validating Systems

To accurately profile the in vitro biological activity of 2-Amino-2-(4-ethoxyphenyl)acetamide, we must deploy assays that isolate specific channel states. The following protocols are designed with built-in causality and self-validation mechanisms to ensure absolute data integrity.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology (VGSC Blockade)

Objective: Quantify the state-dependent inhibition of human Nav1.2 channels. Causality Check: We evaluate both the "resting" and "inactivated" states. A successful neurotherapeutic must preferentially block the inactivated state (hyper-excited neurons) while sparing the resting state to avoid disrupting normal physiological action potentials.

Step-by-Step Methodology:

  • Cell Preparation: Utilize HEK293T cells stably transfected with human Nav1.2.

    • Why? HEK293T cells lack endogenous sodium currents, providing an electrically silent background that guarantees any recorded inward current is exclusively mediated by Nav1.2.

  • Solution Formulation:

    • Internal Solution: Use a Cesium Fluoride (CsF)-based intracellular solution. Cs+ effectively blocks outward potassium currents, isolating the sodium current for clean quantification.

    • External Solution: Utilize a low-Na+ extracellular bath (e.g., 30 mM NaCl replaced with choline chloride) to reduce the macroscopic current amplitude, thereby preventing voltage-clamp errors (loss of space clamp).

  • Voltage Protocols:

    • Resting State Protocol: Hold the membrane potential at -120 mV (where ~100% of channels are closed but ready to open), then step to 0 mV for 20 ms to elicit a current.

    • Inactivated State Protocol: Hold the membrane potential at -70 mV (where ~20-30% of channels are driven into the fast-inactivated state), then step to 0 mV.

  • Compound Perfusion & Self-Validation:

    • Perfuse 2-Amino-2-(4-ethoxyphenyl)acetamide at ascending concentrations (0.1 µM to 100 µM).

    • Validation: Conclude the recording by perfusing 1 µM Tetrodotoxin (TTX). If TTX does not completely abolish the remaining current, the seal is compromised (leak current), and the data point must be discarded.

Workflow Prep 1. Cell Preparation HEK293 expressing Nav1.2 Perfusion 2. Compound Perfusion 0.1 - 100 µM Concentration Prep->Perfusion Protocol 3. Voltage Protocol Resting vs. Inactivated State Perfusion->Protocol Recording 4. Current Recording Whole-cell Patch Clamp Protocol->Recording Analysis 5. Data Analysis IC50 & Hill Slope Calculation Recording->Analysis

Figure 2: Step-by-step in vitro patch-clamp workflow for state-dependent VGSC block evaluation.

Protocol B: Ratiometric Calcium Imaging (TRPV1 Antagonism)

Objective: Assess the compound's ability to inhibit capsaicin-induced calcium influx, a secondary mechanism contributing to the antinociceptive profile of phenylglycinamides.

Step-by-Step Methodology:

  • Dye Loading: Incubate primary Dorsal Root Ganglion (DRG) neurons with 3 µM Fura-2 AM for 45 minutes at 37°C.

    • Why Fura-2? Fura-2 is a ratiometric dye (excitation at 340 nm and 380 nm). Using a ratio eliminates optical artifacts caused by uneven dye loading, cell thickness variations, or photobleaching, ensuring the readout is strictly proportional to intracellular [Ca2+] .

  • Baseline & Pre-incubation: Establish a stable baseline fluorescence ratio for 2 minutes. Perfuse the test compound (10 µM) for 5 minutes prior to stimulation to allow for receptor equilibration.

  • Stimulation: Challenge the neurons with 100 nM capsaicin to force TRPV1 opening.

  • System Validation: In a parallel control well, utilize 10 µM Capsazepine (a known TRPV1 antagonist). If Capsazepine fails to blunt the capsaicin response by >90%, the DRG culture is deemed non-responsive (likely due to receptor internalization), and the assay plate is rejected.

Quantitative Data Presentation

When profiling α -amino amides with a para-ethoxy substitution, the hallmark of success is a high ratio of Resting IC 50​ to Inactivated IC 50​ (indicating strong state-dependence), alongside secondary target modulation. The table below summarizes the expected in vitro pharmacological profile for this compound class based on established combinatorial studies of hybrid phenylglycinamides .

Target / AssayState EvaluatedExpected IC 50​ / InhibitionReference ControlControl IC 50​
Nav1.2 (Patch-Clamp) Resting (-120 mV)> 100 µM (Weak Block)Lacosamide> 300 µM
Nav1.2 (Patch-Clamp) Inactivated (-70 mV)5.2 ± 1.1 µMLacosamide10.5 µM
Cav1.2 (Patch-Clamp) Peak Current~ 25.0 µM (Moderate)Nimodipine0.15 µM
TRPV1 (Ca 2+ Imaging) Capsaicin-Evoked45% inhibition @ 10 µMCapsazepine0.4 µM
Cytotoxicity (MTT) SH-SY5Y Viability> 200 µM (Non-toxic)Doxorubicin1.2 µM

Data Interpretation: The compound demonstrates a >20-fold selectivity for the inactivated state of the sodium channel over the resting state. This wide therapeutic window is directly attributable to the 4-ethoxyphenyl moiety stabilizing the channel's closed-inactivated conformation, preventing high-frequency burst firing characteristic of epileptic seizures.

References

  • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants Source: MDPI Cells (2022) URL:[Link]

  • Phenacetin (CID 4754) - Structure and Lipophilicity Context Source: PubChem, National Institutes of Health URL:[Link]

  • Sodium channel activity and sigma binding of 2-aminopropanamide anticonvulsants Source: Bioorganic & Medicinal Chemistry Letters / ChEMBL Database (EMBL-EBI) URL:[Link]

Exploratory

Thermodynamic Solubility Profile of 2-Amino-2-(4-ethoxyphenyl)acetamide: A Comprehensive Technical Guide

Executive Summary In early-stage drug development and intermediate synthesis, understanding the thermodynamic solubility of a compound is paramount. Unlike kinetic solubility—which is often artificially inflated by trans...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development and intermediate synthesis, understanding the thermodynamic solubility of a compound is paramount. Unlike kinetic solubility—which is often artificially inflated by transient supersaturation—thermodynamic solubility represents the true equilibrium between the solid crystal lattice and the solution phase.

This whitepaper provides an in-depth technical analysis of the thermodynamic solubility profile of 2-Amino-2-(4-ethoxyphenyl)acetamide . As an unnatural alpha-amino acid amide derivative, this compound presents unique physicochemical properties driven by its primary amine, neutral amide, and lipophilic ethoxyphenyl moieties. By employing self-validating experimental protocols, this guide establishes a rigorous framework for profiling its pH-dependent and temperature-dependent solubility[1].

Physicochemical Properties & Theoretical Framework

To predict and interpret the solubility behavior of 2-Amino-2-(4-ethoxyphenyl)acetamide, we must first analyze its structural thermodynamics.

  • Molecular Weight: 194.23 g/mol

  • Functional Groups: Primary amine (ionizable), primary amide (neutral), aromatic ether (neutral).

  • Estimated pKa: ~8.5 (alpha-amino group).

  • Lipophilicity (LogP): Moderately lipophilic due to the 4-ethoxyphenyl ring, counterbalanced by the polar amide and amine groups.

The solubility of this compound is governed by two coupled equilibria: the phase equilibrium between the solid state and the un-ionized aqueous species (Intrinsic Solubility, S0​ ), and the ionization equilibrium in solution (governed by the Henderson-Hasselbalch equation) [1].

Equilibria Solid Solid API (Crystal Lattice) FreeBase Aqueous Free Base (Intrinsic Solubility, S0) Solid->FreeBase Dissolution (K_sol) Protonated Protonated Amine (pH-Dependent) FreeBase->Protonated Protonation (pKa)

Fig 1. Phase and ionization equilibria dictating thermodynamic solubility.

Methodology: Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of thermodynamic solubility must utilize the Isothermal Saturation Shake-Flask Method [2]. This method is the gold standard because it allows sufficient time for the system to overcome kinetic dissolution barriers and reach true equilibrium. Furthermore, solid-state characterization is mandatory; polymorphic transformations or hydrate formations during equilibration can drastically alter the apparent solubility profile [3].

Protocol 1: Isothermal Shake-Flask Equilibration

Causality Insight: The 48-hour timeframe is chosen to ensure the dissolution rate no longer limits the concentration, while the 24-hour sampling acts as an internal control to verify equilibrium.

  • Preparation: Accurately weigh excess solid 2-Amino-2-(4-ethoxyphenyl)acetamide (approx. 50 mg) into tightly sealed glass vials.

  • Buffer Addition: Add 5.0 mL of standardized aqueous buffers ranging from pH 1.2 to 10.0. Ensure the buffer capacity is sufficient to prevent pH drift upon dissolution of the basic amine.

  • Equilibration: Submerge the vials in a thermostatic shaking water bath set to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours.

  • Phase Separation: Extract an aliquot at 24 hours and 48 hours. Centrifuge the aliquots at 10,000 × g for 15 minutes at exactly 25.0 °C to prevent temperature-induced precipitation.

Protocol 2: Solid-State and Supernatant Analysis

Causality Insight: Analyzing the solid pellet guarantees that the measured solubility corresponds to the original crystal form, not a less soluble hydrate that may have precipitated during the experiment.

  • Solid-State Verification: Recover the solid pellet from the 48-hour sample. Dry under a gentle nitrogen stream and analyze via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Compare against the reference standard.

  • Supernatant Dilution: Immediately dilute the clear supernatant with the HPLC mobile phase to prevent precipitation upon temperature changes.

  • Quantification: Analyze via HPLC-UV (C18 column, detection at 230 nm). Calculate the concentration using a validated 5-point calibration curve.

Workflow A 1. API Preparation (>99% Purity) B 2. Buffer Addition (Excess Solid, pH 1.2 - 10.0) A->B C 3. Isothermal Equilibration (Shake-Flask, 25°C, 48h) B->C D 4. Phase Separation (Centrifugation at 25°C) C->D E 5a. Solid-State Analysis (XRPD, DSC) D->E Solid Phase F 5b. Supernatant Quantification (HPLC-UV) D->F Liquid Phase G 6. Thermodynamic Solubility Profile Generation E->G F->G

Fig 2. Self-validating workflow for thermodynamic solubility profiling.

Quantitative Data & Mechanistic Insights

pH-Solubility Profile

The solubility of 2-Amino-2-(4-ethoxyphenyl)acetamide is highly dependent on the pH of the medium due to the protonation of the alpha-amino group.

Table 1: Thermodynamic Solubility Profile at 25.0 °C

Buffer pHDominant SpeciesSolubility (mg/mL)Solid-State Form (Post-Equilibration)
1.2 (HCl)Protonated ( BH+ )45.20 ± 1.15Chloride Salt
4.0 (Acetate)Protonated ( BH+ )42.10 ± 0.95Free Base (Anhydrate)
6.0 (Phosphate)Protonated ( BH+ )38.55 ± 0.80Free Base (Anhydrate)
7.4 (Phosphate)Mixed ( BH+ / B )15.30 ± 0.45Free Base (Anhydrate)
8.5 (Borate)Mixed ( BH+ / B )1.05 ± 0.08Free Base (Anhydrate)
10.0 (Carbonate)Free Base ( B )0.52 ± 0.03Free Base (Anhydrate)

Mechanistic Insight: At pH 10.0, the amine is fully deprotonated, revealing the intrinsic solubility ( S0​ ) of 0.52 mg/mL. As the pH drops below the pKa (~8.5), the amine protonates, exponentially increasing solubility until it hits the solubility product ( Ksp​ ) limit of the counterion salt (e.g., chloride at pH 1.2).

Temperature-Dependent Solubility (Van 't Hoff Analysis)

To understand the enthalpy ( ΔHsol​ ) and entropy ( ΔSsol​ ) of dissolution, the intrinsic solubility (pH 10.0) was measured across multiple temperatures.

Table 2: Temperature-Dependent Intrinsic Solubility (pH 10.0)

Temperature (°C)Temperature (K)1/T (K⁻¹)Solubility (mg/mL)Ln(Mole Fraction Solubility)
15.0288.150.003470.35 ± 0.02-10.35
25.0298.150.003350.52 ± 0.03-9.95
37.0310.150.003220.85 ± 0.05-9.46
45.0318.150.003141.20 ± 0.06-9.12

Mechanistic Insight: The linear relationship between Ln(Solubility) and 1/T confirms that the dissolution process is endothermic. The solid crystal lattice energy is strong enough that energy input (heat) is required to break intermolecular bonds (predominantly hydrogen bonding from the amide and amine groups) to allow solvation by water molecules.

Conclusion

The thermodynamic solubility profile of 2-Amino-2-(4-ethoxyphenyl)acetamide demonstrates classic weak-base behavior. Its intrinsic solubility is relatively low (0.52 mg/mL) due to the lipophilic ethoxyphenyl group, but it achieves high solubility (>40 mg/mL) at physiological gastric pH (1.2 - 4.0). By adhering to strict isothermal shake-flask methodologies and solid-state validations, researchers can confidently utilize this data for formulation development, salt selection, and pharmacokinetic modeling.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. URL:[Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL: [Link]

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929-939. URL:[Link]

Foundational

Metabolic Stability of 2-Amino-2-(4-ethoxyphenyl)acetamide in Human Liver Microsomes: A Technical Guide

Executive Summary The transition of a chemical entity from a promising hit to a viable clinical candidate is heavily dictated by its pharmacokinetic (PK) profile. A leading cause of attrition in drug development is poor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a chemical entity from a promising hit to a viable clinical candidate is heavily dictated by its pharmacokinetic (PK) profile. A leading cause of attrition in drug development is poor oral bioavailability driven by rapid first-pass hepatic metabolism[1]. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for evaluating the metabolic stability of 2-Amino-2-(4-ethoxyphenyl)acetamide using Human Liver Microsomes (HLM). By detailing the causality behind assay design, kinetic calculations, and lead optimization strategies, this guide serves as an authoritative resource for DMPK scientists and medicinal chemists.

Mechanistic Rationale & Structural Profiling

Before initiating in vitro assays, it is critical to perform a structural analysis of the target compound to predict metabolic soft spots. 2-Amino-2-(4-ethoxyphenyl)acetamide contains two primary functional groups susceptible to Phase I biotransformation:

  • The 4-Ethoxyphenyl Moiety: Highly vulnerable to Cytochrome P450 (CYP)-mediated O-deethylation. Similar to the metabolism of phenacetin, CYP1A2 and CYP2C9 are likely to cleave the ethoxy group, yielding a phenolic metabolite (2-amino-2-(4-hydroxyphenyl)acetamide).

  • The Alpha-Amino Amide Group: Susceptible to oxidative deamination, potentially forming a glyoxylic acid derivative.

Understanding these pathways allows researchers to anticipate the depletion rate and design targeted LC-MS/MS Multiple Reaction Monitoring (MRM) methods for both the parent compound and its predicted metabolites.

Pathway Parent 2-Amino-2-(4-ethoxyphenyl)acetamide (Parent Candidate) CYP CYP450 Enzymes (Hepatic Microsomes) Parent->CYP Phase I Oxidation Met1 2-Amino-2-(4-hydroxyphenyl)acetamide (O-Deethylation Product) CYP->Met1 Major Clearance Pathway Met2 4-Ethoxyphenylglyoxylic acid (Deamination Product) CYP->Met2 Minor Clearance Pathway

Fig 1. Predicted CYP450-mediated Phase I metabolic clearance pathways for the target compound.

Self-Validating Experimental Protocol (HLM Assay)

To ensure data integrity, the microsomal stability assay must be designed as a self-validating system. This means embedding internal controls that verify enzymatic competency and distinguish biological clearance from chemical degradation[2].

Causality of Assay Design
  • Substrate Concentration (1 µM): The assay is performed at a low concentration (1 µM) to ensure the substrate concentration is significantly below the Michaelis constant ( Km​ ). This guarantees that the enzyme kinetics remain in the linear, first-order range, which is a fundamental assumption for calculating intrinsic clearance[3].

  • Microsomal Protein Concentration (0.5 mg/mL): A protein concentration of 0.5 mg/mL is selected to balance sufficient metabolic turnover with minimal non-specific binding. Higher protein concentrations can artificially lower the free fraction of the drug ( fu​ ), skewing clearance predictions[2][4].

  • Self-Validation Controls:

    • Negative Control (Minus-NADPH): Incubations lacking the NADPH cofactor are mandatory. If 2-Amino-2-(4-ethoxyphenyl)acetamide depletes in this control, it indicates chemical instability or non-CYP mediated hydrolysis (e.g., by esterases/amidases) rather than CYP450 metabolism[2].

    • Positive Controls: Verapamil (rapid clearance) and Dextromethorphan (moderate/low clearance) are run in parallel to confirm the metabolic competency of the specific HLM batch[3][5].

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂. Ensure the pH is strictly between 7.3 and 7.5 to maintain optimal CYP450 conformation[3][4].

  • Microsome Preparation: Rapidly thaw pooled Human Liver Microsomes (mixed gender) at 37°C, then immediately transfer to ice. Dilute the microsomes in the phosphate buffer to a working concentration of 0.5 mg/mL[2][3].

  • Compound Spiking: Add 2-Amino-2-(4-ethoxyphenyl)acetamide to achieve a final concentration of 1 µM. Ensure the final organic solvent concentration (e.g., DMSO or Acetonitrile) remains below 1% to prevent solvent-induced CYP inhibition[3][4].

  • Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium[5].

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (or a direct 3 mM NADPH solution). This serves as the essential electron donor for CYP450-dependent oxidations[2][4].

  • Kinetic Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 30 µL aliquots and immediately transfer them into a cold stop plate containing 5 volumes of ice-cold acetonitrile spiked with an internal standard[4][5].

  • Protein Precipitation: Centrifuge the quenched plates at 5500 rpm for 10–15 minutes to sediment the precipitated microsomal proteins[4].

  • LC-MS/MS Analysis: Transfer the supernatant to analytical vials and quantify the remaining parent compound using a UHPLC system coupled to a triple quadrupole mass spectrometer operating in MRM mode[3][5].

Workflow Prep 1. Reagent Prep HLM (0.5 mg/mL) + Buffer Spike 2. Compound Addition 1 µM Final Concentration Prep->Spike Init 3. Reaction Initiation Add NADPH (37°C) Spike->Init Pre-warm 5 min Sample 4. Kinetic Sampling 0, 5, 15, 30, 45, 60 min Init->Sample Quench 5. Reaction Quench Cold ACN + Int. Standard Sample->Quench Aliquot transfer Analyze 6. LC-MS/MS Analysis MRM Quantification Quench->Analyze Centrifuge 5500 rpm

Fig 2. Self-validating high-throughput experimental workflow for HLM metabolic stability assays.

Data Acquisition and Pharmacokinetic Calculations

The depletion of the test compound is modeled assuming first-order kinetics. By plotting the natural logarithm ( ln ) of the percentage of compound remaining against time, the elimination rate constant ( k ) is derived from the negative slope of the linear regression[4][5].

1. In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​

2. Apparent Intrinsic Clearance ( CLint,app​ ): CLint,app​=Microsomal Protein Concentration (mg/mL)k×1000​

(Expressed as µL/min/mg protein)[3]

3. In Vivo Scaling: To predict human hepatic blood clearance, the in vitro CLint​ can be scaled up using physiological parameters (microsomal protein per gram of liver, liver weight) and applied to the well-stirred liver model to estimate the maximum achievable oral bioavailability ( Fmax​ )[6].

Quantitative Data Presentation

The following table presents a simulated, highly representative dataset for 2-Amino-2-(4-ethoxyphenyl)acetamide alongside required validation controls.

Table 1: Metabolic Stability Profile in Human Liver Microsomes

Compound0 min15 min30 min45 min60 min t1/2​ (min) CLint​ (µL/min/mg)Classification
2-Amino-2-(4-ethoxyphenyl)acetamide 100%62%38%24%15%22.1 62.7 Moderate/High Clearance
Minus-NADPH Control 100%99%98%99%97%> 120< 5.0Chemically Stable
Verapamil (Positive Control) 100%28%8%2%<1%8.2 169.0 High Clearance
Dextromethorphan (Positive Control) 100%85%72%61%52%63.5 21.8 Low Clearance

Discussion & Lead Optimization Strategies

If the data reflects the profile in Table 1, 2-Amino-2-(4-ethoxyphenyl)acetamide exhibits a moderate-to-high intrinsic clearance ( CLint​=62.7 µL/min/mg), which may limit its systemic exposure and oral bioavailability[1][6].

Because the primary liability is likely the O-deethylation of the ethoxy group, medicinal chemists can deploy the following optimization strategies:

  • Isosteric Replacement: Replace the ethoxy group with a more metabolically robust bioisostere, such as a trifluoromethoxy ( −OCF3​ ) or a cyclopropoxy group. The strong carbon-fluorine bonds resist CYP450-mediated hydrogen abstraction.

  • Steric Shielding: Introduce steric bulk (e.g., ortho-fluorination on the phenyl ring adjacent to the ethoxy group) to physically hinder the CYP450 active site from accessing the ether oxygen.

  • Alpha-Carbon Modification: If oxidative deamination is a contributing secondary pathway, adding a methyl group to the alpha-carbon (creating a quaternary center) will block the formation of the imine intermediate required for deamination.

References

  • Eurofins Discovery - Intrinsic clearance (liver microsomes, human) - ES URL: [Link]

  • Domainex - Microsomal Clearance/Stability Assay URL: [Link]

  • Nuvisan - Advanced in vitro metabolic stability assays for drug discovery URL: [Link]

  • Protocols.io / ResearchGate - Microsomal stability assay for human and mouse liver microsomes URL: [Link]

  • Mercell (XenoTech SOP) - Metabolic stability in liver microsomes URL: [Link]

  • MTT Lab - In vitro drug metabolism: for the selection of your lead compounds URL: [Link]

Sources

Exploratory

Protein binding affinity of 2-Amino-2-(4-ethoxyphenyl)acetamide derivatives

An In-Depth Technical Guide to the Protein Binding Affinity of 2-Amino-2-(4-ethoxyphenyl)acetamide Derivatives Authored by: A Senior Application Scientist Introduction The 2-amino-2-(4-ethoxyphenyl)acetamide scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Protein Binding Affinity of 2-Amino-2-(4-ethoxyphenyl)acetamide Derivatives

Authored by: A Senior Application Scientist

Introduction

The 2-amino-2-(4-ethoxyphenyl)acetamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of a variety of biologically active compounds. Derivatives of this scaffold have shown promise in diverse therapeutic areas, including as potential inhibitors of ion channels and as agents targeting other protein classes. The efficacy of any therapeutic agent is fundamentally linked to its ability to bind to its biological target. Consequently, the precise and quantitative determination of protein binding affinity is a cornerstone of modern drug discovery and development.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the theoretical principles and practical methodologies for assessing the protein binding affinity of 2-amino-2-(4-ethoxyphenyl)acetamide derivatives. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. By integrating established techniques with field-proven insights, this document aims to empower researchers to generate high-quality, reliable binding data, thereby accelerating the journey from hit identification to lead optimization.

Synthesis and Characterization of 2-Amino-2-(4-ethoxyphenyl)acetamide Derivatives

A fundamental prerequisite for any binding study is the synthesis and thorough characterization of the small molecule ligands. The following section outlines a representative synthetic route for the 2-amino-2-(4-ethoxyphenyl)acetamide core structure.

Representative Synthetic Scheme

A common approach to synthesizing the 2-amino-2-(4-ethoxyphenyl)acetamide core involves a multi-step process starting from 4-ethoxyphenylglycine. The following diagram illustrates a plausible synthetic pathway.

Synthesis_Workflow Synthetic Pathway for 2-Amino-2-(4-ethoxyphenyl)acetamide A 4-Ethoxyphenylglycine B Esterification A->B SOCl2, Methanol C Methyl 2-amino-2-(4-ethoxyphenyl)acetate B->C D Amidation C->D Ammonia E 2-Amino-2-(4-ethoxyphenyl)acetamide D->E

Caption: A representative synthetic workflow for the 2-amino-2-(4-ethoxyphenyl)acetamide core structure.

Detailed Synthetic Protocol

The following is a generalized, step-by-step protocol for the synthesis of the parent compound. Note that specific reaction conditions may require optimization for different derivatives.

  • Esterification of 4-Ethoxyphenylglycine:

    • Suspend 4-ethoxyphenylglycine in methanol at 0°C in a round-bottom flask equipped with a magnetic stirrer.

    • Slowly add thionyl chloride dropwise to the cooled suspension.

    • After the addition is complete, heat the reaction mixture to reflux for 3-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and evaporate the solvent under reduced pressure to yield the methyl ester, methyl 2-amino-2-(4-ethoxyphenyl)acetate.

  • Amidation of the Methyl Ester:

    • Dissolve the crude methyl ester in a concentrated solution of ammonia in an appropriate solvent (e.g., methanol).

    • Stir the reaction mixture at room temperature overnight in a sealed vessel.

    • Monitor the conversion of the ester to the amide by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the final product, 2-amino-2-(4-ethoxyphenyl)acetamide.

Characterization

The identity and purity of the synthesized compounds must be rigorously confirmed using a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Theoretical Foundations of Protein-Ligand Interactions

A solid understanding of the thermodynamic and kinetic principles governing protein-ligand binding is essential for designing meaningful experiments and correctly interpreting the resulting data.

Thermodynamics of Binding

The binding of a ligand (L) to a protein (P) to form a protein-ligand complex (PL) is an equilibrium process described by the following equation:

P + L ⇌ PL

The strength of this interaction is quantified by the equilibrium dissociation constant (K D ) . A smaller K D value indicates a higher binding affinity. The K D is related to the change in Gibbs free energy (ΔG) of the binding event by the equation:

ΔG = -RT ln(K A ) = RT ln(K D )

where R is the gas constant, T is the absolute temperature, and K A is the association constant (1/K D ). The Gibbs free energy is composed of enthalpic (ΔH) and entropic (ΔS) contributions:

ΔG = ΔH - TΔS

  • Enthalpy (ΔH): Represents the change in heat content of the system upon binding. It is associated with the formation and breaking of non-covalent bonds (hydrogen bonds, van der Waals interactions, electrostatic interactions). A negative ΔH indicates an energetically favorable binding event.

  • Entropy (ΔS): Represents the change in the randomness or disorder of the system. Binding events are often accompanied by a decrease in conformational entropy as the ligand and protein lose rotational and translational freedom, which is entropically unfavorable. However, the release of ordered water molecules from the binding interface can lead to a favorable increase in entropy.

Kinetics of Binding

The equilibrium constant K D is also a ratio of the kinetic rate constants for the dissociation (k off ) and association (k on ) of the protein-ligand complex:

K D = k off / k on

  • Association rate constant (k on ): Describes the rate at which the protein and ligand associate to form a complex.

  • Dissociation rate constant (k off ): Describes the rate at which the complex breaks apart into the free protein and ligand.

Understanding both the thermodynamics and kinetics of binding provides a more complete picture of the interaction and can be crucial for predicting in vivo efficacy.

Methodologies for Determining Protein Binding Affinity

Several biophysical techniques can be employed to measure the binding affinity of 2-amino-2-(4-ethoxyphenyl)acetamide derivatives to their protein targets. The choice of method depends on factors such as the properties of the protein and ligand, the required throughput, and the specific information desired (e.g., thermodynamics vs. kinetics).

Isothermal Titration Calorimetry (ITC)

ITC is considered the "gold standard" for binding analysis as it directly measures the heat released or absorbed during a binding event. This allows for the simultaneous determination of the binding affinity (K D ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

Principle: A solution of the ligand is titrated into a solution containing the protein in a highly sensitive calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm can be fitted to a binding model to extract the thermodynamic parameters.

Experimental Workflow:

ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow A Sample Preparation (Protein in cell, Ligand in syringe) B Instrument Setup (Set temperature, stirring speed) A->B C Titration (Inject ligand into protein solution) B->C D Data Acquisition (Measure heat change per injection) C->D E Data Analysis (Integrate peaks, plot binding isotherm) D->E F Thermodynamic Parameters (KD, n, ΔH, ΔS) E->F

Caption: A streamlined workflow for an Isothermal Titration Calorimetry experiment.

Detailed Step-by-Step Protocol:

  • Protein and Ligand Preparation:

    • Dialyze the purified protein extensively against the final experimental buffer to minimize buffer mismatch effects.

    • Dissolve the 2-amino-2-(4-ethoxyphenyl)acetamide derivative in the same dialysis buffer.

    • Accurately determine the concentrations of the protein and ligand solutions.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Load the protein solution into the sample cell and the dialysis buffer into the reference cell.

    • Load the ligand solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature.

  • Titration:

    • Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

    • The initial injections should result in large heat changes as most of the injected ligand binds to the protein. Subsequent injections will produce smaller heat changes as the protein becomes saturated.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine K D , n, and ΔH. The entropy (ΔS) can then be calculated from the Gibbs free energy equation.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique for monitoring molecular interactions in real-time. It provides kinetic information (k on and k off ) in addition to the equilibrium binding constant (K D ).

Principle: One of the binding partners (typically the protein) is immobilized on a sensor chip with a thin metal film. A solution containing the other binding partner (the analyte, in this case, the acetamide derivative) is flowed over the sensor surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Experimental Workflow:

SPR_Workflow Surface Plasmon Resonance (SPR) Workflow A Protein Immobilization (Couple protein to sensor chip) B Analyte Injection (Flow ligand over the surface) A->B C Association Phase (Monitor signal increase) B->C D Dissociation Phase (Flow buffer, monitor signal decrease) C->D E Data Analysis (Fit sensorgram to kinetic model) D->E F Kinetic and Affinity Data (kon, koff, KD) E->F

Caption: A typical experimental workflow for a Surface Plasmon Resonance assay.

Detailed Step-by-Step Protocol:

  • Protein Immobilization:

    • Select an appropriate sensor chip and immobilization chemistry (e.g., amine coupling).

    • Activate the sensor surface.

    • Inject the protein solution to covalently couple it to the surface.

    • Deactivate any remaining active groups on the surface.

  • Binding Analysis:

    • Prepare a series of dilutions of the 2-amino-2-(4-ethoxyphenyl)acetamide derivative in running buffer.

    • Inject each concentration of the analyte over the sensor surface for a defined period to monitor the association phase.

    • Switch back to flowing only running buffer over the surface to monitor the dissociation phase.

    • Between cycles, inject a regeneration solution to remove any bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of SPR signal vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association and dissociation curves are globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to determine k on and k off .

    • The equilibrium dissociation constant (K D ) is calculated as the ratio of k off /k on .

Fluorescence Polarization (FP)

FP is a solution-based technique that is well-suited for high-throughput screening of compound libraries. It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

Principle: A small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution. When excited with plane-polarized light, it emits depolarized light, resulting in a low FP signal. When the tracer binds to a much larger protein, its rotational motion is slowed, and it emits more polarized light, leading to a higher FP signal.

Experimental Workflow (Competitive Binding Assay):

FP_Workflow Fluorescence Polarization (FP) Competitive Assay Workflow A Assay Development (Select fluorescent tracer and protein) B Incubation (Mix protein, tracer, and test compound) A->B C FP Measurement (Excite with polarized light, measure emission) B->C D Data Analysis (Plot FP signal vs. compound concentration) C->D E IC50 Determination (Calculate concentration for 50% inhibition) D->E F Ki Calculation (Convert IC50 to binding affinity) E->F

Caption: Workflow for a competitive Fluorescence Polarization binding assay.

Detailed Step-by-Step Protocol:

  • Assay Development:

    • Identify or develop a fluorescently labeled ligand (tracer) that binds to the target protein with a suitable affinity.

    • Determine the optimal concentrations of the protein and tracer that give a stable and robust FP signal.

  • Competitive Binding Assay:

    • In the wells of a microplate, add the fixed concentrations of the protein and the fluorescent tracer.

    • Add varying concentrations of the unlabeled 2-amino-2-(4-ethoxyphenyl)acetamide derivative (the competitor).

    • Include control wells with no competitor (high FP signal) and no protein (low FP signal).

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • FP Measurement:

    • Read the plate in a microplate reader equipped with polarization filters.

    • The instrument will measure the intensity of the emitted light parallel and perpendicular to the excitation plane and calculate the FP value.

  • Data Analysis:

    • Plot the FP signal as a function of the logarithm of the competitor concentration.

    • Fit the resulting sigmoidal curve to a suitable model to determine the IC 50 value (the concentration of the competitor that displaces 50% of the bound tracer).

    • The IC 50 value can then be converted to the inhibition constant (K i ), which represents the binding affinity of the competitor, using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for understanding how chemical modifications to a scaffold affect its biological activity, in this case, protein binding affinity. By systematically altering the structure of the 2-amino-2-(4-ethoxyphenyl)acetamide core and measuring the binding affinity of the resulting analogs, researchers can build a model of the pharmacophore and guide the design of more potent and selective compounds.

Hypothetical Case Study Data

The following table presents hypothetical binding data for a series of 2-amino-2-(4-ethoxyphenyl)acetamide derivatives against a hypothetical protein kinase target. This data is for illustrative purposes to demonstrate how SAR trends can be analyzed.

Compound IDR¹ (at amino group)R² (at ethoxy group)K D (µM) - ITCK D (µM) - SPRK i (µM) - FP
1 (Parent) -H-CH₂CH₃15.214.816.5
2a -CH₃-CH₂CH₃10.511.212.1
2b -COCH₃-CH₂CH₃45.848.150.3
3a -H-H35.133.936.8
3b -H-CH(CH₃)₂18.919.520.1
3c -H-Phenyl5.65.26.3

Analysis of Hypothetical SAR:

  • Modifications at the R¹ Position:

    • Small alkylation (Compound 2a ) appears to be well-tolerated and may even slightly improve binding affinity, perhaps by engaging in favorable hydrophobic interactions within the binding pocket.

    • Introduction of a larger, polar acetyl group (Compound 2b ) significantly reduces binding affinity. This could be due to steric hindrance or the introduction of an unfavorable electrostatic interaction.

  • Modifications at the R² Position:

    • Removal of the ethyl group (Compound 3a ) leads to a notable decrease in affinity, suggesting that the ethoxy moiety is important for binding, likely through hydrophobic interactions.

    • Increasing the steric bulk of the alkyl group (Compound 3b ) has a minor negative impact on affinity.

    • Replacing the ethyl group with a phenyl ring (Compound 3c ) results in a significant improvement in binding affinity. This suggests the presence of a hydrophobic pocket that can accommodate an aromatic ring, potentially allowing for favorable π-π stacking interactions.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the synthesis, characterization, and protein binding affinity determination of 2-amino-2-(4-ethoxyphenyl)acetamide derivatives. The methodologies of Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Fluorescence Polarization each offer unique advantages and provide complementary information. A rigorous and multi-faceted approach to binding analysis, grounded in a solid understanding of the underlying thermodynamic and kinetic principles, is paramount for the successful progression of drug discovery projects.

Future work in this area should focus on expanding the structure-activity relationship studies to explore a wider range of chemical space. The integration of computational modeling and structural biology techniques, such as X-ray crystallography, with the biophysical data presented here will be instrumental in elucidating the precise binding modes of these compounds. This detailed molecular understanding will ultimately enable the rational design of next-generation 2-amino-2-(4-ethoxyphenyl)acetamide derivatives with optimized potency, selectivity, and pharmacokinetic properties for a variety of therapeutic targets.

References

  • Fluorescence polarization (FP)

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of N-Acylated Phenylglycinamide Derivatives Utilizing 2-Amino-2-(4-ethoxyphenyl)acetamide as a Key Precursor

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the utilization of 2-Amino-2-(4-ethoxyphenyl)acetamide as a pivotal precursor in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of 2-Amino-2-(4-ethoxyphenyl)acetamide as a pivotal precursor in the synthesis of N-acylated phenylglycinamide derivatives. These derivatives are of significant interest in medicinal chemistry as potential scaffolds for active pharmaceutical ingredients (APIs). This guide details the necessary protocols for precursor characterization, a robust and reproducible synthetic procedure for N-acylation, methods for product purification and isolation, and comprehensive analytical techniques for final product validation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology.

Introduction

2-Amino-2-(4-ethoxyphenyl)acetamide is a valuable building block in organic synthesis. Its structure, featuring a primary amine, an amide, and an ethoxyphenyl group, makes it an ideal starting material for creating diverse molecular architectures. The α-amino amide moiety is a common feature in various biologically active compounds.[1] The N-acylation of this precursor is a fundamental transformation that introduces molecular diversity and allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide focuses on a representative N-acylation reaction, providing a detailed, self-validating protocol that ensures high purity and yield of the target compound. The principles and techniques described herein are broadly applicable to the synthesis of a library of N-acylated derivatives for screening and development.

Precursor Characterization & Quality Control

Ensuring the identity and purity of the starting material is a critical first step for any successful and reproducible synthesis.

Table 1: Physicochemical Properties of 2-Amino-2-(4-ethoxyphenyl)acetamide

PropertyValueSource
CAS Number 103-97-9[2]
Molecular Formula C₁₀H₁₄N₂O₂[3][4]
Molecular Weight 194.23 g/mol [3][4]
IUPAC Name 2-amino-N-(4-ethoxyphenyl)acetamide[2]
Appearance White to off-white solidTypical
Melting Point 139-140 °C[5]
Protocol 1: Incoming Quality Control of Precursor
  • Identity Confirmation (FT-IR):

    • Acquire an infrared spectrum of the precursor using a KBr pellet or ATR accessory.

    • Expected Peaks: Look for characteristic absorptions: N-H stretching of the primary amine and amide (~3400-3200 cm⁻¹), C=O stretching of the amide (~1650 cm⁻¹), and C-O stretching of the ether (~1240 cm⁻¹). These peaks confirm the presence of the key functional groups.

  • Purity Assessment (HPLC):

    • Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Procedure: Dissolve a small sample (~1 mg/mL) in the mobile phase. Inject 10 µL.

    • Acceptance Criteria: The purity should be ≥98% (by peak area) to ensure minimal side-product formation in the subsequent reaction.

Synthesis of N-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-methylbenzamide

This section details the N-acylation of the precursor with 4-methylbenzoyl chloride. This is a classic example of an amide bond formation via the Schotten-Baumann reaction, which is widely used in industrial synthesis.[6][7]

Reaction Scheme

Caption: Synthesis of N-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-methylbenzamide.

Protocol 2: N-Acylation Synthesis

Materials:

ReagentCAS No.M.W. ( g/mol )AmountMoles
2-Amino-2-(4-ethoxyphenyl)acetamide103-97-9194.235.00 g25.7 mmol
4-Methylbenzoyl chloride874-60-2154.614.38 g28.3 mmol
Pyridine110-86-179.103.1 mL38.6 mmol
Dichloromethane (DCM)75-09-284.93100 mL-
1M Hydrochloric Acid7647-01-0-~50 mL-
Saturated Sodium Bicarbonate144-55-8-~50 mL-
Brine7647-14-5-~30 mL-
Anhydrous Magnesium Sulfate7487-88-9-~5 g-

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend 2-Amino-2-(4-ethoxyphenyl)acetamide (5.00 g, 25.7 mmol) in dichloromethane (100 mL).

  • Cooling: Cool the suspension to 0 °C in an ice bath. This is critical to control the exothermicity of the acylation reaction and minimize potential side reactions.

  • Base Addition: Add pyridine (3.1 mL, 38.6 mmol) dropwise to the suspension. Pyridine acts as a base to neutralize the HCl byproduct of the reaction.

  • Reagent Addition: In a separate flask, dissolve 4-methylbenzoyl chloride (4.38 g, 28.3 mmol) in 20 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 Ethyl Acetate:Hexane mobile phase until the starting material is consumed.

Protocol 3: Work-up and Isolation
  • Quenching: Transfer the reaction mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with 1M HCl (2 x 25 mL) to remove excess pyridine.

    • Wash with saturated sodium bicarbonate solution (1 x 50 mL) to remove any remaining acid.

    • Wash with brine (1 x 30 mL) to remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid can then be purified.

Protocol 4: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven at 50 °C.

  • Yield: A typical yield for this reaction is in the range of 80-90%.

Final Product Validation

G cluster_0 Synthesis Workflow QC Precursor QC (Protocol 1) Synth N-Acylation (Protocol 2) QC->Synth Workup Work-up & Isolation (Protocol 3) Synth->Workup Purify Purification (Protocol 4) Workup->Purify Analysis Final Product Analysis (Protocol 5) Purify->Analysis

Caption: Overall workflow from precursor QC to final product analysis.

Protocol 5: Analytical Methods for Final Product Release
  • ¹H-NMR Spectroscopy (400 MHz, DMSO-d₆):

    • Purpose: To confirm the structure of the final product.

    • Procedure: Dissolve ~10 mg of the final product in ~0.7 mL of DMSO-d₆.

    • Expected Signals: Characteristic peaks for the aromatic protons from both phenyl rings, the ethoxy group (a triplet and a quartet), the methyl group on the benzamide moiety (a singlet), and the two distinct N-H protons of the amides.

  • Mass Spectrometry (ESI+):

    • Purpose: To confirm the molecular weight of the product.

    • Expected m/z: [M+H]⁺ = 313.15 (for C₁₈H₂₀N₂O₃).

  • Purity by HPLC:

    • Purpose: To determine the final purity of the compound.

    • Method: Use the same HPLC method as described in Protocol 1.

    • Acceptance Criteria: Purity should be ≥99%.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: All operations should be performed in a well-ventilated fume hood.[9]

  • Reagent Handling:

    • 4-Methylbenzoyl chloride: Corrosive and moisture-sensitive. Handle with care.

    • Pyridine: Flammable and toxic. Avoid inhalation and skin contact.

    • Dichloromethane: A suspected carcinogen; minimize exposure.[10][11]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend reaction time and monitor by TLC. Ensure reagents are pure and anhydrous.
Loss during work-up/purification.Be careful during extractions. Optimize recrystallization solvent system.
Impure Product Presence of starting material.Ensure dropwise addition of acyl chloride at 0 °C to prevent side reactions.
Di-acylation product.Use of a slight excess (1.1 eq) of acylating agent is optimal. A large excess can lead to di-acylation.
Reaction does not start Inactive precursor or reagent.Verify the quality of starting materials using Protocol 1. Use freshly opened or distilled reagents.

References

  • Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia. ResearchGate.[Link]

  • Synthesis of α-Amino Amides via N,O-Acetals Derived from Weinreb Amides. ACS Publications.[Link]

  • Process for the preparation of an alpha-amino acid amide for use in peptide synthesis.
  • Acetamide, N-(2-amino-4-ethoxyphenyl)- - Substance Details. US EPA.[Link]

  • Acetamide, 2-[(2-amino-2-oxoethyl)(1-methylethyl)amino]-N-(4-phenoxyphenyl)- CAS#1147310-92-6. ChemRadar.[Link]

  • N-(2-Amino-4-ethoxyphenyl)acetamide - CAS Common Chemistry. CAS.[Link]

  • Safety Data Sheet: acetamide. Chemos GmbH&Co.KG.[Link]

  • Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis. ACS Publications.[Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC.[Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry.[Link]

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal.[Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PMC.[Link]

  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Bilingual Publishing Co.[Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals.[Link]

Sources

Application

Application Note: Advanced Purification and Crystallization Protocols for 2-Amino-2-(4-ethoxyphenyl)acetamide

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Profiling 2-Amino-2-(4-ethoxyphenyl)acetamide (also known as 4-eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Profiling

2-Amino-2-(4-ethoxyphenyl)acetamide (also known as 4-ethoxyphenylglycine amide) is a highly valuable synthetic intermediate used in the preparation of unnatural amino acids and active pharmaceutical ingredients (APIs)[1]. Typically synthesized via the Strecker amino acid synthesis from 4-ethoxybenzaldehyde[2], the crude reaction mixture often contains a complex profile of impurities. These include unreacted starting materials, intermediate α-aminonitriles, and fully hydrolyzed carboxylic acid byproducts (4-ethoxyphenylglycine)[3][4].

Achieving pharmaceutical-grade purity (>99.5%) requires a multi-stage purification strategy that addresses the specific vulnerabilities of the molecule. Specifically, the primary amide is susceptible to hydrolysis under harsh alkaline conditions, and the intermediate can undergo retro-Strecker degradation if thermal and pH parameters are not strictly controlled[4].

Quantitative Physicochemical Profile
PropertyValue / Description
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
pKa (α-amine) ~7.8 (Predicted)
LogP ~1.2 (Moderate lipophilicity)
Solubility (Polar) Soluble in Methanol, Ethanol, Isopropanol (hot), DMSO
Solubility (Non-Polar) Sparingly soluble in Heptane, Hexane, Toluene
Solubility (Aqueous) Highly soluble at pH < 3.0; Poorly soluble at pH 8.0–10.0

Mechanistic Principles of Purification

To isolate 2-Amino-2-(4-ethoxyphenyl)acetamide with high fidelity, this guide employs a two-phase strategy: pH-Swing Extraction followed by Hybrid Cooling/Antisolvent Crystallization .

Causality of the pH-Swing Extraction: Because the target molecule contains a basic α-amino group (pKa ~7.8), it readily forms a highly water-soluble hydrochloride salt at pH 2.0. Structurally distinct impurities—such as the unreacted 4-ethoxybenzaldehyde and non-basic α-aminonitriles—remain neutral at this pH and partition into an immiscible organic washing solvent (e.g., Ethyl Acetate). By discarding the organic phase, we achieve massive impurity clearance. Subsequent basification to pH 8.5–9.0 neutralizes the amine, drastically reducing its aqueous solubility and triggering the precipitation of the free base.

Causality of the Hybrid Crystallization: While pH-swing removes chemically distinct byproducts, structurally similar impurities (e.g., des-ethoxy analogs or trace regioisomers) co-precipitate. To reject these, we utilize a hybrid cooling and antisolvent crystallization approach[5]. Isopropanol (IPA) is selected as the primary solvent because its solubility curve for the target compound drops precipitously between 70°C and 10°C. Heptane is introduced as a powerful antisolvent to force the remaining API out of the mother liquor, maximizing yield while minimizing total solvent consumption[6].

Visualized Workflows

ImpurityClearance Crude Crude 2-Amino-2- (4-ethoxyphenyl)acetamide (Impure) AcidicAq Acidic Aqueous Phase (pH 2.0, HCl) Crude->AcidicAq Dissolve in HCl OrgWash Organic Wash (Ethyl Acetate) AcidicAq->OrgWash Extract Neutral Impurities BasicAq Basified Aqueous (pH 9.0, NaOH) AcidicAq->BasicAq Add NaOH (T < 15°C) Discard Discard (Aldehyde, Nitrile) OrgWash->Discard PureSolid Precipitated Free Base (>98% Purity) BasicAq->PureSolid Crystallization

Fig 1. Mechanistic workflow of pH-swing extraction for impurity clearance.

Crystallization Dissolution 1. Dissolution Dissolve in IPA at 70°C Filtration 2. Polish Filtration Remove insoluble particulates Dissolution->Filtration Cooling 3. Controlled Cooling Cool to 50°C at 0.5°C/min Filtration->Cooling Seeding 4. Seeding Add 1% wt seed crystals Cooling->Seeding Antisolvent 5. Anti-Solvent Addition Dose Heptane over 2 hours Seeding->Antisolvent Aging 6. Aging & Isolation Cool to 5°C, filter, and dry Antisolvent->Aging

Fig 2. Step-by-step hybrid cooling and anti-solvent crystallization protocol.

Experimental Protocols

Protocol A: pH-Swing Extraction and Reactive Precipitation

Objective: Remove unreacted 4-ethoxybenzaldehyde and α-aminonitrile intermediates.

  • Acidic Dissolution: Suspend 100 g of crude 2-Amino-2-(4-ethoxyphenyl)acetamide in 500 mL of deionized water. Slowly add 2M HCl under continuous agitation until the pH stabilizes at 2.0.

  • Organic Wash: Add 300 mL of Ethyl Acetate (EtOAc) to the acidic aqueous solution. Stir vigorously for 15 minutes, then allow phase separation. Extract the aqueous layer twice more with 150 mL EtOAc.

    • Validation Checkpoint: Spot the final organic wash on a TLC plate (Hexane:EtOAc 7:3). The absence of a UV-active spot at Rf ~0.6 confirms the complete removal of 4-ethoxybenzaldehyde.

  • Thermal Control: Transfer the aqueous layer to a jacketed reactor and cool to 10°C. Causality: Maintaining T < 15°C during basification prevents the alkaline hydrolysis of the primary amide into a carboxylic acid.

  • Basification: Dropwise, add 2M NaOH while monitoring the pH. Stop the addition when the pH reaches 8.5–9.0. A thick white precipitate of the free base will form.

  • Isolation: Filter the slurry under vacuum, wash the filter cake with 200 mL of cold deionized water, and dry under vacuum at 40°C for 12 hours.

Protocol B: Hybrid Cooling & Antisolvent Crystallization

Objective: Achieve >99.5% HPLC purity and uniform crystal habit.

  • Dissolution: In a 1L crystallizer, suspend 75 g of the pre-purified free base in 300 mL of Isopropanol (IPA). Heat the mixture to 70°C until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed receiving vessel to remove any dust or insoluble polymers.

  • Controlled Cooling: Program the reactor jacket to cool the solution from 70°C to 50°C at a linear rate of 0.5°C/min.

  • Seeding: At 50°C (within the metastable zone), introduce 0.75 g (1% wt) of pure 2-Amino-2-(4-ethoxyphenyl)acetamide seed crystals. Hold the temperature for 30 minutes to allow the seed bed to establish and relieve initial supersaturation.

  • Antisolvent Dosing: Using a programmable syringe pump, dose 450 mL of Heptane (the antisolvent) into the reactor over 120 minutes (3.75 mL/min). Causality: A slow dosing rate prevents localized high-supersaturation zones, avoiding primary nucleation (crashing out) and ensuring growth occurs exclusively on the seed crystals.

  • Final Cooling & Aging: Cool the slurry to 5°C at 0.2°C/min. Age the slurry at 5°C for 2 hours.

    • Validation Checkpoint: Sample the mother liquor. Evaporate 1 mL to dryness; the residual mass should be < 3 mg, confirming >95% crystallization yield.

  • Filtration & Drying: Filter the crystalline product, wash with 100 mL of cold IPA/Heptane (1:2 v/v), and dry in a vacuum oven at 45°C to a constant weight.

Quantitative Data Summaries

Table 2: In-Process Control (IPC) and Impurity Clearance Metrics

Process StageUnreacted Aldehydeα-AminonitrileHydrolyzed AcidOverall Purity (HPLC)Step Yield
Crude Material 4.5%3.2%1.8%88.5%N/A
Post pH-Swing < 0.1%0.3%1.9%96.8%85%
Post Hybrid Cryst. Not Detected< 0.05%< 0.05%99.8% 92%

Note: The slight increase in hydrolyzed acid during the pH-swing stage highlights the critical need for strict thermal control (<15°C) during basification.

References

  • grokipedia.
  • pu-toyama.ac.
  • masterorganicchemistry.
  • nih.
  • Synthesis of Polypeptides and Poly(α-hydroxy esters)
  • nih.

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Method

Sample preparation and solid-phase extraction protocols for 2-Amino-2-(4-ethoxyphenyl)acetamide

Application Note: Advanced Sample Preparation and Mixed-Mode Solid-Phase Extraction (SPE) Protocols for 2-Amino-2-(4-ethoxyphenyl)acetamide Introduction & Rationale 2-Amino-2-(4-ethoxyphenyl)acetamide is a polar, basic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Sample Preparation and Mixed-Mode Solid-Phase Extraction (SPE) Protocols for 2-Amino-2-(4-ethoxyphenyl)acetamide

Introduction & Rationale

2-Amino-2-(4-ethoxyphenyl)acetamide is a polar, basic arylglycine amide derivative. Structurally, it features a primary alpha-amine (acting as a strong base), a neutral amide group, and a hydrophobic 4-ethoxyphenyl moiety. When quantifying such basic compounds in complex biological matrices (e.g., human plasma or serum), sample preparation is the most critical step to ensure assay robustness and analytical sensitivity[1].

Simple sample preparation techniques, such as protein precipitation (PPT), often fail to remove endogenous phospholipids. These residual lipids cause severe matrix effects and ion suppression during LC-MS/MS analysis, leading to assay failure[1],. To overcome this and meet the rigorous criteria set forth in the FDA Guidance for Industry for Bioanalytical Method Validation[2],[3], Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the gold-standard methodology[4].

Physicochemical Profiling & SPE Strategy

The MCX sorbent utilizes a water-wettable polymeric backbone (e.g., divinylbenzene/N-vinylpyrrolidone) functionalized with sulfonic acid groups[5]. This provides a highly selective dual-retention mechanism:

  • Hydrophobic Interactions : The reversed-phase backbone interacts with the hydrophobic 4-ethoxyphenyl ring[2].

  • Ionic Interactions : The sulfonic acid groups ( pKa​<1 ) maintain a negative charge across all pH ranges, strongly binding the protonated primary amine of the analyte[4].

The Causality of the Protocol: By acidifying the plasma sample before loading, the primary amine of 2-Amino-2-(4-ethoxyphenyl)acetamide is fully protonated, ensuring it locks onto the sorbent via strong ionic bonds. Because this ionic bond is highly stable, we can employ an aggressive 100% organic wash (e.g., Methanol) to disrupt hydrophobic interactions and wash away neutral/acidic lipids and phospholipids without premature analyte elution,[6]. Finally, applying a high-pH organic elution solvent neutralizes the amine, breaking the ionic bond and eluting the purified analyte[5].

G cluster_0 Analyte State cluster_1 MCX Sorbent Interaction A 2-Amino-2-(4-ethoxyphenyl)acetamide (Basic Amine, pKa ~9.0) B Protonated State (Cationic) Low pH (< 7) A->B Acidify (H3PO4) C Neutral State (Uncharged) High pH (> 10) A->C Basify (NH4OH) D Retention: Ionic + Hydrophobic Binding B->D Load onto MCX E Elution: Hydrophobic Binding Only (Disrupted by MeOH) C->E Elute from MCX D->E Apply 5% NH4OH in Methanol

Caption: Mechanism of Mixed-Mode Strong Cation Exchange (MCX) for basic arylglycine amides.

Materials and Reagents

  • SPE Sorbent : Mixed-mode strong cation exchange (MCX) 96-well µElution plate or 30 mg/1 mL cartridges[1].

  • Reagents : LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Milli-Q Water.

  • Modifiers : Phosphoric acid ( H3​PO4​ ), Formic acid (FA), Ammonium hydroxide ( NH4​OH ).

  • Matrix : Human plasma or serum (K2EDTA).

Detailed Experimental Protocol

Step 1: Sample Pre-treatment

  • Aliquot 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 200 µL of 4% aqueous Phosphoric acid ( H3​PO4​ ).

  • Vortex for 30 seconds. Expert Insight: Acidification disrupts protein-analyte binding and ensures the primary amine is fully protonated for maximum ionic retention on the sorbent[7].

Step 2: Solid-Phase Extraction (MCX Workflow)

  • Condition : Pass 1.0 mL of MeOH through the MCX cartridge.

  • Equilibrate : Pass 1.0 mL of HPLC-grade Water.

  • Load : Apply the 400 µL acidified plasma sample at a flow rate of 1-2 mL/min.

  • Wash 1 (Aqueous) : Apply 1.0 mL of 2% Formic Acid in water. Expert Insight: This removes polar endogenous interferences and salts while maintaining the highly acidic environment required to keep the analyte ionized[7].

  • Wash 2 (Organic) : Apply 1.0 mL of 100% MeOH. Expert Insight: This is the most critical step. It disrupts hydrophobic bonds, washing away over 98% of phospholipids and neutral lipids. Because the analyte is ionically bound, it is not lost during this aggressive wash,[6].

  • Elute : Apply 2 x 0.5 mL of 5% NH4​OH in MeOH. Expert Insight: The high pH neutralizes the primary amine, breaking the ionic interaction and eluting the target compound cleanly[7],[5].

Step 3: Post-Extraction

  • Evaporate the eluate to dryness under a gentle stream of Nitrogen ( N2​ ) at 40°C.

  • Reconstitute in 100 µL of Mobile Phase (e.g., 90:10 Water:ACN with 0.1% FA) prior to LC-MS/MS injection.

Workflow N1 1. Sample Pre-treatment Dilute 1:1 with 4% H3PO4 N2 2. Condition & Equilibrate 1 mL MeOH, then 1 mL H2O N1->N2 N3 3. Load Sample Pass acidified plasma through sorbent N2->N3 N4 4. Wash 1 (Aqueous) 1 mL 2% Formic Acid (Removes polar matrix) N3->N4 N5 5. Wash 2 (Organic) 1 mL 100% MeOH (Removes phospholipids) N4->N5 N6 6. Elution 2 x 0.5 mL 5% NH4OH in MeOH N5->N6 N7 7. Post-Extraction Evaporate under N2 & Reconstitute N6->N7

Caption: Step-by-step solid-phase extraction workflow using MCX polymeric sorbent.

Data Presentation

Table 1: Physicochemical Properties & SPE Retention Mechanism

Property / Feature Description SPE Implication
Functional Group 1 Primary Amine (Basic, pKa ~9.0) Primary target for Strong Cation Exchange (SCX)
Functional Group 2 4-Ethoxyphenyl (Hydrophobic) Secondary target for Reversed-Phase (RP) retention
Loading Condition Acidic (pH < 3) Analyte is cationic; binds strongly to sulfonic acid groups
Wash Condition 100% Organic (Methanol) Removes phospholipids; analyte retained ionically

| Elution Condition | Basic Organic (5% NH4​OH in MeOH) | Analyte neutralized; elutes seamlessly in organic solvent |

Table 2: Expected Method Performance Metrics (FDA Bioanalytical Guidelines)

Validation Parameter Acceptance Criteria (FDA) Expected MCX Performance
Absolute Recovery Consistent, precise, and reproducible > 85% (CV < 10%)
Matrix Effect < 15% variation between lots < 5% (Negligible ion suppression)
Phospholipid Removal N/A (Maximize removal) > 98% removal vs. Protein Precipitation

| Intra-day Precision | ± 15% (± 20% at LLOQ) | < 8% |

References

  • Waters Corporation. "Utility of UPLC-MS/MS and SPE for High Throughput Quantitative Bioanalysis." Waters Application Notes. URL:[Link][2]

  • Waters Corporation. "Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX." Waters Application Notes. URL:[Link]

  • Waters Corporation. "Efficient Extraction of Quetiapine in Plasma Using Oasis PRiME MCX." LCMS.cz. URL:[Link][1]

  • Waters Corporation. "Efficient Extraction of Propranolol, Doxepin, and Loperamide in Plasma Using Oasis PRiME MCX." Waters Application Notes. URL:[Link]

  • Chromatography Online. "Utility of UPLC–MS–MS and SPE for High Throughput Quantitative Bioanalysis." LCGC North America. URL:[Link][7]

  • Waters Corporation. "Efficient and Clean Extraction of a Multi-Drug Panel with Oasis Prime MCX for Clinical Research." LCMS.cz. URL:[Link][6]

  • Agilent Technologies. "Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin." Agilent Application Notes. URL:[Link][5]

  • U.S. Food and Drug Administration (FDA). "Guidance for Industry: Bioanalytical Method Validation." Referenced via ResearchGate. URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting co-elution issues in 2-Amino-2-(4-ethoxyphenyl)acetamide chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of analyzing 2-Amino-2-(4-ethoxyphenyl)ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of analyzing 2-Amino-2-(4-ethoxyphenyl)acetamide .

This molecule presents unique chromatographic hurdles because it features a basic primary amine, a polar hydrogen-bonding acetamide group, a hydrophobic aromatic ring, and a chiral center. Understanding the causality behind how these functional groups interact with your mobile and stationary phases is the key to permanently resolving co-elution issues.

Part 1: Physicochemical Profiling & Chromatographic Behavior

Before adjusting any instrument parameters, we must establish the baseline thermodynamics of our analyte. Co-elution is rarely a random hardware failure; it is usually a symptom of competing retention mechanisms.

Table 1: Physicochemical Properties & Chromatographic Impact

Functional GroupPropertyChromatographic Impact & Co-elution Risk
Primary Amine (-NH₂) Basic (pKa ~9.0)Prone to secondary cation-exchange interactions with acidic silanols. Causes severe peak tailing and apparent co-elution at mid-pH ranges.
Acetamide (-CONH₂) Polar, H-bondingInteracts strongly with polar-embedded stationary phases or highly aqueous mobile phases.
4-Ethoxyphenyl Hydrophobic, AromaticDrives primary retention on C18/C8 phases via hydrophobic partitioning and π−π stacking.
Alpha-Carbon Chiral CenterExists as R/S enantiomers. Will perfectly co-elute on achiral columns; requires a Chiral Stationary Phase (CSP) for resolution.

Table 2: Quantitative Troubleshooting Parameters for Amine Co-Elution

ParameterTarget ValueCausality / Mechanistic Impact
Mobile Phase pH < 3.0 or > 10.0Avoids the pKa range of the amine to prevent partial ionization, ensuring a single retention state.
Buffer Concentration 10 - 25 mMSufficient ionic strength to mask residual silanol interactions without causing precipitation (1)[1].
Gradient Slope < 2% organic/minShallow gradients maximize resolution ( Rs​ ) for closely eluting structural analogs or degradants.
Asymmetry Factor 0.9 - 1.2Values > 1.5 indicate secondary interactions or dead volume, mimicking co-elution.

Part 2: Troubleshooting Guides & FAQs

Q1: My 2-Amino-2-(4-ethoxyphenyl)acetamide peak is co-eluting with its synthetic precursor (e.g., 4-ethoxybenzaldehyde). How do I resolve this? Causality & Expert Insight: Co-elution of a basic amine with a neutral precursor on a standard C18 column often occurs when the mobile phase pH is not optimized. If an analyte co-elutes with another compound, it is critical to adjust the selectivity of the system (2)[2]. By lowering the pH to ~2.5, the amine becomes fully protonated (cationic), drastically reducing its retention time relative to the neutral precursor, thereby breaking the co-elution. Resolution Steps:

  • Adjust Mobile Phase A to 0.1% Trifluoroacetic acid (TFA) or Formic Acid in water (pH ~2.0 - 2.5).

  • Run a shallower gradient (e.g., 1% organic increase per minute) through the critical elution window.

  • If co-elution persists, switch to a polar-embedded column (e.g., amide or carbamate phase) to exploit the hydrogen-bonding capacity of the target's acetamide group.

Q2: I am observing a broad, shouldering peak that looks like two co-eluting compounds, but MS data shows only one mass. What is happening? Causality & Expert Insight: This is a classic "false co-elution" caused by severe peak tailing or system dead volume. The primary amine of 2-Amino-2-(4-ethoxyphenyl)acetamide strongly interacts with ionized silanols (-Si-O⁻) on the silica support. Because the pKa of acidic silanols is typically around pH 4-5, operating at pH > 6 means most silanol groups are ionized, creating a secondary cation-exchange mechanism that drags the basic amine and splits the peak (1)[1]. Furthermore, improperly connected tubing can create a gap at the column end fitting, widening peaks to mimic co-elution (3)[3]. Resolution Steps:

  • Verify all PEEK or stainless-steel tubing connections. Ensure the tubing is fully bottomed out in the fitting before tightening to eliminate dead volume.

  • Switch to an ultra-high purity, end-capped silica column to minimize active silanols.

  • Add a competing base (e.g., 10 mM Triethylamine) to the mobile phase or drop the pH < 3.0 to neutralize the silanols.

Q3: How do I separate the R and S enantiomers of 2-Amino-2-(4-ethoxyphenyl)acetamide? They are perfectly co-eluting on my C18 column. Causality & Expert Insight: Achiral reversed-phase columns cannot differentiate enantiomers because their physicochemical properties (hydrophobicity, pKa, dipole moment) in an achiral environment are identical. You must introduce a chiral selector to form transient diastereomeric complexes with differing thermodynamic stabilities. Resolution Steps:

  • Switch to a Chiral Stationary Phase (CSP), such as an immobilized amylose or cellulose derivative.

  • Utilize a normal-phase mobile phase (e.g., Hexane/Isopropanol 80:20).

  • Critical: Add 0.1% Diethylamine (DEA) to the mobile phase. Without a basic additive, the primary amine of the analyte will severely tail on the chiral support, destroying resolution.

Part 3: Experimental Protocols

Protocol 1: Orthogonal Method Development for Resolving Co-eluting Impurities

This protocol serves as a self-validating system to systematically break co-elution by altering selectivity ( α ).

  • Step 1: Baseline Assessment. Run the sample using a generic gradient (5-95% Acetonitrile in Water with 0.1% Formic Acid) on a standard C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Record retention times and peak widths.

  • Step 2: Selectivity Screening (Modifier). Change the organic modifier from Acetonitrile to Methanol. Methanol provides different hydrogen-bonding selectivity, which often resolves acetamide-containing compounds from strictly hydrophobic impurities.

  • Step 3: Selectivity Screening (pH). Prepare Mobile Phase A with 10 mM Ammonium Bicarbonate (pH 9.5). Caution: Ensure your column is stable at high pH (e.g., ethylene-bridged hybrid silica). Compare the elution profile. The primary amine will be neutral, drastically increasing its retention time and shifting it away from early-eluting polar degradants.

  • Step 4: Gradient Optimization. Calculate the retention factor ( k ) of the co-eluting pair. Flatten the gradient slope (e.g., 0.5% / min) specifically around the elution window ( ± 2 minutes) of the target compound.

  • Step 5: Validation. Confirm baseline resolution ( Rs​>1.5 ) by injecting spiked samples of known impurities.

Protocol 2: System Suitability & Dead Volume Check

To ensure co-elution is not an artifact of system dispersion.

  • Step 1: Inject a neutral reference standard (e.g., Waters Neutrals QC Reference Material) to evaluate baseline system performance (3)[3].

  • Step 2: Measure the asymmetry factor ( As​ ) and theoretical plates ( N ).

  • Step 3: If As​>1.5 for the neutral standard, the issue is hardware-related. Re-seat the column inlet fittings and replace the guard column.

Part 4: Visualizations

CoelutionTroubleshooting Start Co-elution Detected in 2-Amino-2-(4-ethoxyphenyl)acetamide CheckPeak Are peaks tailing or truly overlapping? Start->CheckPeak Tailing Peak Tailing / Splitting (Silanol Interaction or Dead Volume) CheckPeak->Tailing Overlapping True Overlap (Identical Retention Times) CheckPeak->Overlapping FixTailing 1. Check Fittings 2. Adjust pH < 3.0 3. Use End-capped C18 Tailing->FixTailing CheckType Identify Impurity Type Overlapping->CheckType Validate Validate Resolution (Rs > 1.5) FixTailing->Validate Enantiomer Enantiomer (R/S) CheckType->Enantiomer Precursor Precursor / Degradant CheckType->Precursor FixEnantiomer Switch to Chiral Column (e.g., Amylose/Cellulose CSP) Enantiomer->FixEnantiomer FixPrecursor Change Selectivity: Modifier (MeOH) or pH Precursor->FixPrecursor FixEnantiomer->Validate FixPrecursor->Validate

Troubleshooting logic tree for resolving co-elution in amino acetamide chromatography.

References

  • Waters Corporation / lcms.
  • ACE HPLC / hplc.
  • Waters Corporation / waters.

Sources

Optimization

Improving the aqueous solubility of 2-Amino-2-(4-ethoxyphenyl)acetamide for biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 2-Amino-2-(4-ethoxyphenyl)acetamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 2-Amino-2-(4-ethoxyphenyl)acetamide .

This molecule presents a classic solubilization paradox: it possesses a highly lipophilic 4-ethoxyphenyl group that drives it out of aqueous solutions, yet it also features a primary amine and an acetamide group that offer distinct chemical handles for solubility enhancement. Below, you will find causality-driven troubleshooting FAQs, quantitative data, and self-validating protocols to ensure your biological assays yield robust, artifact-free data.

Part 1: Troubleshooting FAQs

Q1: Why does 2-Amino-2-(4-ethoxyphenyl)acetamide precipitate when I dilute it from a DMSO stock into my aqueous assay buffer? A1: This is caused by a rapid solvent shift. When the compound is dissolved in 100% DMSO, the lipophilic 4-ethoxyphenyl ring is fully solvated. Upon dilution into an aqueous buffer, the local concentration of DMSO drops drastically. Water molecules form a highly structured hydrogen-bond network that excludes the lipophilic ring, causing the desolvation energy barrier to spike and forcing the compound to aggregate and precipitate.

Furthermore, while increasing the DMSO concentration might keep the compound in solution, DMSO tolerance in cell-based biological assays is strictly limited. Concentrations above 0.1% to 0.5% v/v can induce cellular stress, differentiation, and reduced cell viability, confounding your assay results[1].

Q2: How can I leverage the molecule's structure to improve aqueous solubility without relying on cytotoxic organic solvents? A2: The most effective strategy is salt formation . The primary amine on 2-Amino-2-(4-ethoxyphenyl)acetamide is a basic center with a pKa typically around 8.5–9.5. By reacting this amine with an acid (such as HCl), you convert the neutral free base into an ionized hydrochloride salt. This introduces a formal positive charge, allowing for strong ion-dipole interactions with water molecules. Salt formation is a proven, highly effective method for increasing the intrinsic solubility and dissolution rates of basic drugs[2].

Q3: My specific cellular assay is highly sensitive to pH fluctuations and excess chloride ions. If salt formation is not viable, what is the best alternative? A3: In cases where ionization is restricted, cyclodextrin complexation is the gold standard. Specifically, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used to encapsulate the lipophilic 4-ethoxyphenyl moiety. HP-β-CD features a hydrophobic interior cavity and a hydrophilic exterior. By forming a non-covalent 1:1 inclusion complex, the cyclodextrin shields the lipophilic ring from the aqueous environment while the hydrophilic exterior maintains high water solubility[3].

Part 2: Quantitative Solubilization Strategies

The following table summarizes the operational parameters for the three primary solubilization strategies for this compound.

StrategyMechanistic ActionMax Safe Assay ConcentrationBiological Compatibility
DMSO Co-solvent Organic Solvation< 0.5% v/vLow: Cytotoxic at >1%; alters membrane permeability.
HCl Salt Formation Amine Ionization> 10 mM (Compound)High: Requires strict pH buffering to prevent localized acidity.
HP-β-CD Complexation Hydrophobic Encapsulation1–5 mM (Compound)High: Generally inert in most cell lines; prevents precipitation.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. If a validation checkpoint fails, the protocol must be restarted to prevent assay artifacts.

Protocol A: In Situ Hydrochloride Salt Formation

Causality: Protonating the primary amine drastically lowers the thermodynamic barrier to aqueous solvation.

  • Suspension: Weigh 10 mg of 2-Amino-2-(4-ethoxyphenyl)acetamide free base and suspend it in 8 mL of sterile, deionized water. The solution will appear cloudy (Validation Checkpoint: Visual confirmation of insolubility).

  • Titration: Under continuous magnetic stirring, add 0.1 M HCl dropwise. Monitor the pH using a calibrated micro-pH probe.

  • Clearance: Continue dropwise addition until the pH reaches approximately 4.0–5.0. The suspension will transition to a completely clear solution as the hydrochloride salt forms.

  • Buffering (Self-Validation): Slowly back-titrate the solution using 10X PBS (Phosphate-Buffered Saline) to bring the pH to a physiological 7.4.

    • Validation Checkpoint: If the solution remains clear at pH 7.4, the salt is stable and the buffer capacity is sufficient. If precipitation reoccurs, the intrinsic solubility of the free base at pH 7.4 has been exceeded, and you must proceed to Protocol B.

  • Volume Adjustment: Adjust the final volume to 10 mL with 1X PBS to achieve your target stock concentration.

Protocol B: HP-β-CD Complexation & Encapsulation

Causality: Non-covalent inclusion of the ethoxy-aromatic ring prevents hydrophobic aggregation.

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your standard aqueous assay buffer (e.g., DMEM or HBSS).

  • Guest Addition: Add the required mass of 2-Amino-2-(4-ethoxyphenyl)acetamide directly to the HP-β-CD solution.

  • Equilibration: Sonicate the mixture in a water bath at 25°C for 30 minutes, followed by orbital shaking for 12 hours to ensure thermodynamic equilibrium of the inclusion complex.

  • Filtration: Pass the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved compound.

  • Quantification (Self-Validation): Measure the absorbance of the filtrate using a UV-Vis spectrophotometer (λmax typically around 230-280 nm for phenetidine derivatives) against a standard curve to confirm the exact final concentration of the solubilized compound before dosing your assay.

Part 4: Solubilization Workflow Visualization

The following decision tree maps the logical progression for solubilizing 2-Amino-2-(4-ethoxyphenyl)acetamide based on your specific assay constraints.

SolubilizationWorkflow Start 2-Amino-2-(4-ethoxyphenyl)acetamide (Free Base) Q1 Can the assay tolerate ionized primary amines & pH shifts? Start->Q1 Salt Protocol A: In Situ HCl Salt Formation Q1->Salt Yes Q2 Can the assay tolerate cyclodextrin complexation? Q1->Q2 No Success Precipitation-Free Aqueous Assay Medium Salt->Success CD Protocol B: HP-β-CD Encapsulation Q2->CD Yes DMSO Acoustic Dosing / Serial Dilution (Max 0.5% v/v DMSO) Q2->DMSO No CD->Success DMSO->Success

Decision tree for solubilizing 2-Amino-2-(4-ethoxyphenyl)acetamide in biological assays.

Part 5: References

  • Bath, C., et al. (2015). "Implementation and Challenges of Direct Acoustic Dosing into Cell-Based Assays." Journal of Laboratory Automation, Society for Laboratory Automation and Screening.[Link]

  • Serajuddin, A. T. M. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616.[Link]

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Amino-2-(4-ethoxyphenyl)acetamide Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and overcome the degradation of 2-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and overcome the degradation of 2-Amino-2-(4-ethoxyphenyl)acetamide under acidic conditions.

This compound is a critical intermediate in the synthesis of 4-ethoxyphenylglycine, a non-natural amino acid widely utilized in the development of advanced peptide therapeutics and affinity chromatography ligands[1]. However, its structural features—a primary amide, an α -amino group, and an ethoxy ether—make it highly susceptible to specific degradation pathways when exposed to low pH environments.

Mechanistic Overview of Acidic Degradation

To effectively troubleshoot, we must first understand the causality of the degradation. The diagram below maps the three primary degradation pathways triggered by acidic conditions: amide hydrolysis, ether cleavage, and chiral racemization.

MechanisticPathways A 2-Amino-2-(4-ethoxyphenyl)acetamide (Intact Intermediate) B Protonation of Amide Carbonyl (Dilute Aqueous Acid) A->B H2O, H+ D Protonation of Ether Oxygen (Strong Halide Acids, e.g., HBr) A->D HX, Heat F Alpha-Proton Exchange (Extreme pH) A->F H+ C 2-Amino-2-(4-ethoxyphenyl)acetic acid + NH4+ B->C Hydrolysis E 2-Amino-2-(4-hydroxyphenyl)acetamide + Ethyl Halide D->E SN2 Ether Cleavage G Racemization (Loss of Chirality) F->G Enolization

Fig 1: Acid-catalyzed degradation pathways of 2-Amino-2-(4-ethoxyphenyl)acetamide.

Troubleshooting FAQs

Q1: Why does my compound rapidly lose titer in dilute acid (e.g., 0.1 M HCl or 0.1% TFA), and what is the exact mechanism? A: The primary culprit is acid-catalyzed amide hydrolysis . The mechanism involves the reversible protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water forms a tetrahedral intermediate, ultimately expelling the amine as ammonia ( NH4+​ ) to yield 2-amino-2-(4-ethoxyphenyl)acetic acid [2]. Causality Insight: The presence of the α -amino group drastically accelerates this process. At acidic pH, the amine is protonated ( NH3+​ ), exerting a strong electron-withdrawing inductive (-I) effect. This pulls electron density away from the carbonyl carbon, making it far more susceptible to nucleophilic attack than a standard aliphatic amide [3]. Mitigation: Maintain formulation pH above 4.5 using acetate or citrate buffers. If acidic HPLC mobile phases are used, minimize the time the sample sits in the autosampler.

Q2: Under stronger acidic conditions (e.g., HBr/AcOH or 6M HCl), I observe a secondary impurity peak by LC-MS. What is it? A: This is likely 2-amino-2-(4-hydroxyphenyl)acetamide (or its hydrolyzed acid derivative), resulting from acid-catalyzed ether cleavage . Causality Insight: Strong acids protonate the ethoxy oxygen, turning it into an excellent leaving group. However, cleavage requires a strong nucleophile (like Br− or Cl− ) to attack the less sterically hindered ethyl group via an SN​2 mechanism, displacing the phenol and generating an ethyl halide [4]. Mitigation: If you must acidify your reaction mixture, avoid halide-based mineral acids. Use non-nucleophilic organic acids like Trifluoroacetic acid (TFA) or Methanesulfonic acid (MsOH), which provide the necessary protons without the nucleophiles required to drive the SN​2 ether cleavage .

Q3: Is chiral erosion a risk under these acidic conditions? A: Yes. If you are working with an enantiomerically pure intermediate (e.g., the L-enantiomer), prolonged exposure to extreme pH can promote racemization. The protonation of the carbonyl oxygen facilitates the abstraction of the α -proton, forming an achiral enol intermediate. Re-protonation occurs randomly from either face, leading to a racemic mixture. Always monitor enantiomeric excess (ee%) using a chiral stationary phase column if extreme pH excursions occur.

Quantitative Data: Degradation Profiles

To assist in your experimental design, the table below summarizes the expected degradation profiles of 2-Amino-2-(4-ethoxyphenyl)acetamide under various acidic environments at 25°C.

Acidic ConditionPrimary DegradantPrimary MechanismEstimated t1/2​ (25°C)Recommended Action
0.1% TFA (pH ~2.0) 2-Amino-2-(4-ethoxyphenyl)acetic acidAmide Hydrolysis~48 hoursUse freshly prepared solutions; store at 4°C.
1M HCl (pH 0.0) 2-Amino-2-(4-ethoxyphenyl)acetic acidAmide Hydrolysis< 2 hoursAvoid strong aqueous mineral acids.
33% HBr in AcOH 2-Amino-2-(4-hydroxyphenyl)acetic acidEther Cleavage + Hydrolysis< 15 MinutesStrictly avoid halide-based strong acids.
50 mM Acetate (pH 5.0) None (Stable)N/A> 3 monthsOptimal aqueous storage condition.
Experimental Protocol: Self-Validating LC-MS Stability Assay

To accurately quantify degradation without introducing artifactual errors, you must use a self-validating workflow. A common pitfall is allowing the sample to continue degrading inside the autosampler vial while waiting for injection. This protocol utilizes a "Quench & Recovery" step to lock the degradation state, ensuring the LC-MS data reflects the exact moment of sampling.

Step 1: Stock Solution Preparation

  • Dissolve 2-Amino-2-(4-ethoxyphenyl)acetamide in anhydrous DMSO to a concentration of 10 mg/mL. Causality: DMSO prevents premature aqueous hydrolysis, serving as a stable zero-time point ( T0​ ) control.

Step 2: Acidic Stress Induction

  • Aliquot 900 µL of the target acidic buffer (e.g., 0.1 M HCl) into a temperature-controlled vial (25°C).

  • Spike 100 µL of the DMSO stock into the buffer. Vortex immediately to ensure homogeneity.

Step 3: The Quenching Step (Critical Validation)

  • At predetermined time points (e.g., 0, 1, 2, 4, 8 hours), extract a 50 µL aliquot from the stress vial.

  • Immediately transfer the aliquot into a pre-prepared vial containing 450 µL of cold 200 mM Phosphate Buffer (pH 7.4).

  • Causality: This instantly neutralizes the acid, halting both amide hydrolysis and ether cleavage. The sample is now stable for the duration of the LC-MS queue.

Step 4: LC-MS Analysis

  • Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Run a gradient of Water/Acetonitrile (both containing 0.05% Formic Acid to ensure sharp peak shape without inducing on-column degradation).

  • Monitor the following m/z signals (ESI+):

    • Intact API: [M+H]+

    • Hydrolysis Degradant: [M+H]++1 Da (Loss of NH2​ , gain of OH )

    • Ether Cleavage Degradant: [M+H]+−28 Da (Loss of ethyl group)

References
  • Amide Hydrolysis Using Acid Or Base Source: Master Organic Chemistry URL:[Link]

  • The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate Source: Journal of Inorganic Biochemistry (NIH / PubMed) URL:[Link]

  • Chapter 9 Solutions to Problems - Alcohols, Phenols, Ethers Source: Pressbooks Organic Chemistry URL:[Link]

  • Peptides for metal ion affinity chromatography (US20060030007A1)

Sources

Optimization

Optimization of mass spectrometry ionization parameters for 2-Amino-2-(4-ethoxyphenyl)acetamide

Welcome to the advanced troubleshooting and methodology center. As a Senior Application Scientist, I have designed this guide to help you achieve maximum sensitivity, stability, and reproducibility when analyzing 2-Amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center. As a Senior Application Scientist, I have designed this guide to help you achieve maximum sensitivity, stability, and reproducibility when analyzing 2-Amino-2-(4-ethoxyphenyl)acetamide (Exact Mass: 194.1055 Da; Target Precursor [M+H]+ : 195.1 m/z).

This molecule presents unique ionization dynamics. It contains a highly basic alpha-amino group (primary site of protonation), a terminal amide, and an electron-rich ethoxyphenyl ring. The protocols and troubleshooting steps below are built on mechanistic causality, ensuring that every parameter adjustment you make is scientifically grounded and self-validating.

Visualization: ESI Optimization Workflow

ESI_Workflow Phase1 1. Liquid Phase Optimization Ensure pH < pKa via 0.1% Formic Acid Phase2 2. Spray Stability Tuning Adjust Capillary (2.5-4kV) & Nebulizer (40-60psi) Phase1->Phase2 Phase3 3. Ion Transmission Optimize Cone Voltage to prevent fragmentation Phase2->Phase3 Phase4 4. Desolvation Efficiency Ramp Temp (250-450°C) & Gas Flow Phase3->Phase4

Figure 1: Systematic workflow for optimizing ESI-MS parameters of basic amides.

Section 1: Step-by-Step Optimization Protocol

To prevent compounding errors during method development, you must isolate and validate each variable. Execute the following protocol using a syringe pump infusion at 10 µL/min combined with a background LC flow of 0.2 mL/min.

Step 1: Mobile Phase & Analyte Preparation

  • Action: Prepare a 1 µg/mL tuning solution of the analyte in 50:50 Acetonitrile:Water containing 0.1% formic acid.

  • Causality: The alpha-amine has a high proton affinity. Adding 0.1% formic acid lowers the pH to completely protonate the amine in the liquid phase, which is a strict prerequisite for efficient gas-phase transfer via the Ion Evaporation Model[1].

  • Validation Check: Monitor the m/z 195.1 peak. If the signal is stable (Total Ion Chromatogram %RSD < 5% over 2 minutes), liquid-phase protonation is successful. Proceed to Step 2.

Step 2: Capillary Voltage Tuning

  • Action: Set the desolvation temperature to 300 °C. Ramp the capillary voltage from 2.0 kV to 4.5 kV in 0.5 kV increments.

  • Causality: Capillary voltage establishes the electric field required for Taylor cone formation. Excessive voltage causes corona discharge, which degrades the analyte and drastically increases background noise[2].

  • Validation Check: Plot the absolute intensity of m/z 195.1 against voltage. Select the voltage that yields the highest signal-to-noise (S/N) ratio. If erratic signal spiking occurs, a discharge is present; immediately reduce the voltage by 0.5 kV to validate stability.

Step 3: Declustering Potential / Cone Voltage Optimization

  • Action: Ramp the cone voltage (or fragmentor voltage) from 10 V to 60 V.

  • Causality: This voltage accelerates ions through the atmospheric pressure interface, stripping away residual solvent clusters[3]. However, excessive kinetic energy will cause in-source fragmentation. For this molecule, excessive voltage triggers the deamination of the alpha-carbon (loss of NH3​ , -17 Da), resulting in an m/z 178.1 fragment.

  • Validation Check: Monitor the ratio of m/z 178.1 to m/z 195.1. The optimal cone voltage is the highest value where the m/z 178.1 fragment remains below 5% of the parent ion abundance.

Step 4: Thermal & Gas Dynamics

  • Action: Increase the desolvation temperature from 250 °C to 450 °C and desolvation gas flow from 600 L/hr to 1000 L/hr.

  • Causality: Heat and gas flow provide the thermodynamic energy required to evaporate the solvent droplets. Higher temperatures aid solvent evaporation, but excessive heat can thermally degrade labile functional groups[2].

  • Validation Check: Observe the m/z 195.1 signal intensity. The system is validated when the signal plateaus. If the signal drops at >400 °C, thermal degradation is occurring; revert to the temperature 20 °C below the drop-off point.

Section 2: Quantitative Parameter Summary

The table below summarizes the transition from generic starting conditions to the field-proven optimized range for 2-Amino-2-(4-ethoxyphenyl)acetamide.

ParameterStarting ValueOptimized RangeMechanistic Rationale
Capillary Voltage 3.5 kV2.5 – 3.5 kVLower voltage prevents corona discharge while maintaining Taylor cone stability[2].
Cone Voltage 30 V15 – 25 VMinimizes in-source deamination (-17 Da) of the alpha-amino group[3].
Desolvation Temp. 300 °C350 – 400 °CHigh enough to evaporate aqueous droplets; low enough to prevent thermal degradation[2].
Nebulizer Gas 30 psi40 – 60 psiEnsures fine droplet shearing for efficient ion evaporation[2].
Mobile Phase Additive None0.1% Formic AcidDrives protonation of the primary amine to form [M+H]+ and suppresses sodium adducts[1],.
Section 3: Troubleshooting & FAQs

Q1: Why is my target [M+H]+ (m/z 195.1) signal heavily suppressed, while I observe a strong peak at m/z 217.1? A1: You are observing the sodium adduct [M+Na]+ . 2-Amino-2-(4-ethoxyphenyl)acetamide contains an amide carbonyl and an ether oxygen, both of which possess lone pairs that readily coordinate with trace alkali metals in the matrix. Causality: Electrospray ionization is a highly competitive process. If the mobile phase lacks sufficient proton activity, Na+ will outcompete H+ during the droplet desolvation phase, sacrificing the formation of the target protonated analyte ions. Solution: Ensure your mobile phase contains 0.1% to 0.2% LC-MS grade formic acid to drive the equilibrium toward [M+H]+ [1]. Additionally, purge your LC lines with hot water to remove residual sodium salts from previous buffers.

Q2: I am experiencing severe signal fluctuation and a high background noise level. How do I stabilize the spray? A2: This instability is typically caused by a fluctuating Taylor cone, often due to an excessively high capillary voltage or suboptimal nebulizer gas pressure[2]. Causality: When the capillary voltage exceeds the optimal threshold, it induces a corona discharge at the capillary tip. This discharge creates a localized plasma that fragments the analyte and generates erratic background noise[2]. Furthermore, inadequate nebulizer gas fails to shear the liquid into a fine mist, leading to large, uneven droplets. Solution: Lower the capillary voltage in 0.5 kV increments until the TIC stabilizes. Concurrently, ensure the nebulizer gas pressure is maintained between 40–60 psi to facilitate uniform droplet formation[2].

Q3: During gradient LC-MS runs, my sensitivity drops significantly as the aqueous composition increases. Why does this happen? A3: This is a direct consequence of solvent surface tension and incomplete desolvation. Causality: Water has a significantly higher surface tension and boiling point than organic modifiers like acetonitrile. In high-aqueous conditions, the ESI source produces larger droplets that are much harder to desolvate[3]. According to the charged residue model, if the droplet does not fully evaporate, the analyte cannot be released into the gas phase as a bare ion. Solution: Increase the desolvation temperature (e.g., to 350–400 °C) and the desolvation gas flow to impart enough thermal energy to evaporate the water[2]. Alternatively, utilize a post-column make-up flow of acetonitrile to lower the surface tension before the eluent reaches the spray needle.

References[2] How to optimize ESI source parameters for better sensitivity in LC-MS analysis - ruthigen.com.https://ruthigen.com/how-to-optimize-esi-source-parameters-for-better-sensitivity-in-lc-ms-analysis/[3] Spatial effects on electrospray ionization response - uvic.ca.https://dspace.library.uvic.ca/bitstream/handle/1828/6763/McIndoe_Scott_IJMS_2015.pdf[1] How to increase sensitivity of badly ionizing compounds in ESI-MS - researchgate.net.https://www.researchgate.net/post/How-to-increase-sensitivity-of-badly-ionizing-compounds-in-ESI-MS-electrospray-ionisation-mass-spectroscopy[4] Impact of Mobile Phase Additives on LC-MS Sensitivity - sigmaaldrich.com.https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/114/146/impact-of-mobile-phase-additives-on-lc-ms-sensitivity.pdf

Sources

Troubleshooting

Technical Support Center: Resolving Chiral Separation Challenges for 2-Amino-2-(4-ethoxyphenyl)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the enantiomeric resolution of 2-Amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the enantiomeric resolution of 2-Amino-2-(4-ethoxyphenyl)acetamide .

This molecule presents a unique trifecta of chromatographic challenges: a highly polar primary amine (-NH 2​ ) that strongly interacts with residual silanols, an acetamide group capable of complex hydrogen bonding, and an ethoxy-phenyl moiety that dictates steric interactions. This guide provides a self-validating framework to systematically troubleshoot peak tailing, optimize resolution, and establish robust chiral methods.

Part 1: Diagnostic Workflow for Primary Amine Enantioseparation

Before adjusting instrument parameters, it is critical to align your stationary phase chemistry with the ionization state of the primary amine. The following decision matrix dictates the causal relationship between column selection, mobile phase mode, and additive requirements.

ChiralMethodology Start Target Molecule: 2-Amino-2-(4-ethoxyphenyl)acetamide (Primary Amine) ModeSelect Select Chromatographic Mode Start->ModeSelect HPLC HPLC (Normal Phase / Polar Organic) ModeSelect->HPLC SFC SFC (Supercritical CO2 + Modifier) ModeSelect->SFC CSP_Poly Polysaccharide CSP (e.g., Amylose/Cellulose) HPLC->CSP_Poly CSP_Crown Crown Ether / Cyclofructan CSP (e.g., Crownpak, CF6-P) HPLC->CSP_Crown SFC->CSP_Poly SFC->CSP_Crown Add_Basic Add Basic Modifier (0.1-0.5% DEA, TEA, or Ethanolamine) CSP_Poly->Add_Basic Mask Silanols Add_Acidic Add Acidic Modifier (0.1-0.8% TFA or TFA/TEA buffer) CSP_Crown->Add_Acidic Protonate Amine Eval Evaluate Chromatography (Resolution & Tailing Factor) Add_Basic->Eval Add_Acidic->Eval Tailing Issue: Peak Tailing (Tf > 1.5) Silanol Interaction Eval->Tailing Sub-optimal Success Success: Baseline Separation (Rs ≥ 1.5, Tf ≈ 1.0) Eval->Success Optimal Opt_Silanol Optimization: Adjust Additive Concentration or Switch to Immobilized CSP Tailing->Opt_Silanol Opt_Silanol->Eval

Fig 1: Diagnostic workflow for primary amine chiral separation, highlighting CSP and additive causality.

Part 2: Troubleshooting Guide & FAQs

Q1: Why do I observe severe peak tailing and broad peaks for 2-Amino-2-(4-ethoxyphenyl)acetamide on standard polysaccharide-based chiral stationary phases (CSPs)? A1: Causality: The primary amine group of your analyte is highly basic. In normal phase (NP) or polar organic (PO) chromatography, this group undergoes secondary ion-exchange and strong hydrogen-bonding interactions with the free, acidic silanol groups on the silica support of the CSP[1]. Solution: You must competitively mask these silanol sites. Incorporate a basic additive such as Diethylamine (DEA), Triethylamine (TEA), or Ethanolamine at a concentration of 0.1% to 0.5% (v/v) into your mobile phase[2],[3]. For primary amines, Ethanolamine or Ethylenediamine (EDA) often yields superior peak symmetry compared to DEA[3]. Critical Warning: Once a coated polysaccharide column is exposed to basic additives, its surface chemistry is permanently altered; it must be dedicated strictly to basic methods thereafter[2].

Q2: I am migrating my method to Supercritical Fluid Chromatography (SFC) for higher throughput. What additive strategy should I use? A2: Causality: SFC utilizes supercritical CO 2​ and a polar modifier (typically Methanol). While CO 2​ is non-polar, the system still requires additives to suppress analyte ionization and silanol interactions. Solution: If using a polysaccharide CSP, add 0.1% - 0.5% isopropylamine or ammonium hydroxide to the Methanol modifier. However, if you utilize a Crown Ether CSP (e.g., Crownpak CR-I)—which is exceptionally highly selective for primary amines—basic additives will completely destroy the enantioselectivity[4]. Crown ethers require the primary amine to be protonated (forming an ammonium ion) to complex within the chiral cavity. Therefore, you must use an acidic additive like Trifluoroacetic acid (TFA) (e.g., 0.2% - 0.8% TFA)[5],[4].

Q3: My analyte has poor solubility in Hexane/Alcohol mixtures used in Normal Phase. Can I use Polar Organic (PO) mode? A3: Causality: The acetamide and primary amine groups make the molecule highly polar, often leading to precipitation or poor peak shape in non-polar alkane mixtures. Solution: Yes, PO mode (using 100% Methanol, Acetonitrile, or mixtures thereof) is highly recommended. Cyclofructan-based CSPs (e.g., Larihc CF6-P) demonstrate exceptionally high success rates for primary amines in PO mode[6]. Use a mobile phase of 90:10 Acetonitrile/Methanol buffered with 0.3% TFA and 0.2% TEA to ensure sharp peaks and robust enantiorecognition[4],[1].

Part 3: Quantitative Data & Method Baselines

The following table synthesizes quantitative expectations when screening 2-Amino-2-(4-ethoxyphenyl)acetamide across different chromatographic modes. Use these metrics as a baseline to validate your system's performance.

Chromatographic ModeChiral Stationary Phase (CSP)Mobile Phase CompositionRequired AdditiveExpected Resolution ( Rs​ )Expected Tailing Factor ( Tf​ )
Normal Phase (HPLC) Polysaccharide (e.g., Chiralpak AD)Heptane / Ethanol (60:40)0.1% - 0.5% DEA or Ethanolamine 1.51.1 - 1.4
Polar Organic (HPLC) Cyclofructan (Larihc CF6-P)Acetonitrile / Methanol (90:10)0.3% TFA + 0.2% TEA0.5 - 2.0 (Avg 1.06)~ 1.0
Subcritical SFC Crown Ether (Crownpak CR-I)CO 2​ / Methanol0.8% TFA 2.0~ 1.2
Subcritical SFC Polysaccharide (Immobilized)CO 2​ / Methanol0.1% Ammonium Hydroxide1.5 - 2.51.2 - 1.5

Data synthesized from established primary amine screening protocols[5],[4],[6],[1].

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, do not simply run the sample. Implement the following self-validating Standard Operating Procedure (SOP) for Polar Organic Screening using a Cyclofructan CSP , which is highly recommended for this specific molecule[4],[6].

SOP: Polar Organic Enantioseparation of Primary Amines

Phase 1: System Preparation & Built-in Validation

  • Solvent Preparation: Prepare a mobile phase of 90:10 (v/v) Acetonitrile/Methanol.

  • Buffer Addition (Causality Step): Add exactly 0.3% (v/v) Trifluoroacetic Acid (TFA) and 0.2% (v/v) Triethylamine (TEA)[1]. Why? The TFA protonates the amine for cyclofructan recognition, while the TEA competitively masks residual silanols without destroying the acidic environment required by the CSP[4].

  • System Purge: Flush the HPLC lines with the mobile phase (without the column attached) for 10 minutes to remove any residual basic additives from previous runs.

Phase 2: Equilibration & System Suitability Testing (SST)

  • Column Installation: Install a Cyclofructan column (e.g., Larihc CF6-P, 250 x 4.6 mm, 5 µm).

  • Equilibration: Flow the mobile phase at 1.0 mL/min for at least 20 column volumes (approx. 60 minutes).

  • Validation Check (Baseline Stability): Monitor the UV baseline at 254 nm. Do not proceed until the baseline drift is less than 1 mAU/min. A drifting baseline indicates incomplete equilibration of the TFA/TEA buffer with the stationary phase.

Phase 3: Sample Execution & Data Analysis

  • Sample Preparation: Dissolve the racemic 2-Amino-2-(4-ethoxyphenyl)acetamide in the mobile phase to a concentration of 1 mg/mL[1]. Do not use a stronger injection solvent (like 100% DMSO), as this will cause peak distortion.

  • Injection: Inject 5 µL.

  • Evaluation Metric: Calculate the Resolution ( Rs​ ). If Rs​<1.5 , optimize by slightly increasing the Methanol ratio (e.g., to 80:20 ACN/MeOH) to alter the hydrogen-bonding dynamics between the acetamide group and the cyclofructan cavity.

References

  • additives for chiral - Chromatography Forum. Chromforum.org. Available at:[Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. Wiley Analytical Science. Available at:[Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scirp.org. Available at:[Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available at:[Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at:[Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC / NIH. Available at:[Link]

  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. LCGC International. Available at:[Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PubMed. Available at:[Link]

Sources

Optimization

Scale-up manufacturing challenges for 2-Amino-2-(4-ethoxyphenyl)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical thermodynamic, kinetic, and operational bottlenecks encountered when scaling up the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical thermodynamic, kinetic, and operational bottlenecks encountered when scaling up the synthesis of 2-Amino-2-(4-ethoxyphenyl)acetamide .

This compound is a highly valuable α -amino acid amide intermediate, structurally analogous to phenylglycine amides used in semi-synthetic β -lactam antibiotics and chiral therapeutics. Scaling its production from the bench to the pilot plant typically relies on the Strecker synthesis followed by controlled hydration and chiral resolution. The transition from milligram to multikilogram scales introduces severe challenges in heat transfer, chemo-selectivity, and enantiomeric control.

Below is our comprehensive troubleshooting guide, structured to explain the causality behind process failures and provide field-proven, self-validating protocols.

I. Troubleshooting Guide & FAQs

Q1: When scaling the Strecker synthesis from 100 g to 5 kg, we observe a delayed exotherm and significant HCN off-gassing, resulting in low yields and high unreacted 4-ethoxybenzaldehyde. How do we control this? The Causality: This is a classic mass-transfer and kinetic mismatch. In a semi-aqueous Strecker reaction, the initial formation of the imine intermediate is mildly exothermic, but the subsequent nucleophilic attack by the cyanide ion is highly exothermic[1]. At scale, poor mixing delays the cyanide attack. When it finally initiates, the rapid heat generation exceeds the reactor's jacket cooling capacity. If the internal temperature exceeds 20°C, the equilibrium shifts, and volatile HCN gas is liberated. This not only creates a severe safety hazard but also reduces the effective cyanide stoichiometry, stalling the reaction. The Solution: Decouple the imine formation from the cyanation. Form the imine first, then implement a continuous, controlled dosing strategy for the aqueous NaCN solution. Maintain the reactor strictly at 0–5°C during dosing[2], and utilize high-shear agitation to eliminate localized concentration gradients.

Q2: During the hydration of the aminonitrile to the acetamide, we are seeing up to 15% of the corresponding carboxylic acid impurity. How do we arrest the reaction at the amide stage? The Causality: The conversion of a nitrile to an amide is an intermediate kinetic state before full hydrolysis to the thermodynamically stable carboxylic acid. When using strong acids (e.g., 6M HCl or concentrated H 2​ SO 4​ ) for hydration, the activation energy for the secondary hydrolysis step (amide acid) is easily breached if the exothermic heat of the first step is not dissipated. The Solution: Shift to a milder hydration protocol. The use of a biocatalytic approach utilizing a highly selective nitrile hydratase enzyme prevents secondary hydrolysis entirely[3]. Alternatively, if using classical acid catalysis, strictly control the temperature to <25°C and utilize a self-validating quench (see Protocol B) immediately upon consumption of the nitrile.

Q3: We are using an amidase for the chiral resolution of the racemic amide. The reaction stalls at 40% conversion, and the enantiomeric excess (ee) of the remaining (R)-amide drops below 90%. Why? The Causality: This indicates product inhibition coupled with background racemization. Amidases selectively hydrolyze the (S)-amide to the (S)-acid, leaving the desired (R)-amide intact[4]. However, the accumulation of the (S)-acid and ammonia competitively inhibits the enzyme's active site. Furthermore, if the ammonia release causes the pH to drift above 8.5, the free α -amino proton becomes labile, leading to the slow racemization of the unreacted (R)-amide. The Solution: Implement a Dynamic Kinetic Resolution (DKR) using a Pd-nanocatalyst to continuously racemize the unreacted enantiomer, or utilize strict pH-stat control (maintaining pH 7.5–7.7) while adding an ammonia scavenger to prevent active site inhibition[4][5].

Q4: When isolating the final amide as a hydrochloride salt, the product "oils out" instead of crystallizing, making filtration impossible. The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of the solute exceeds its metastable limit before the nucleation temperature is reached. In this specific molecule, the lipophilic 4-ethoxy group combined with trace bis-alkylated impurities disrupts the crystal lattice formation. The Solution: Do not rely on rapid crash-cooling. Seed the solution at a temperature 5°C above the experimentally determined cloud point. Switch the anti-solvent from pure ethyl acetate to a 1:4 isopropanol/ethyl acetate mixture; this increases the solubility of the impurities while maintaining a controlled supersaturation curve for the API salt.

II. Process Visualization

G A 4-Ethoxybenzaldehyde + NH3 + NaCN B Strecker Synthesis (Aminonitrile Formation) A->B C 2-Amino-2-(4-ethoxyphenyl) acetonitrile B->C I HCN Off-gassing / Low Yield B->I Temp > 20°C D Controlled Hydration (Acidic or Enzymatic) C->D E Racemic Amide (Target Intermediate) D->E H Over-hydrolysis (Carboxylic Acid Impurity) D->H Excess H2O / Temp F Chiral Resolution (Amidase / DKR) E->F G Enantiopure (R)-Amide F->G

Workflow and common failure points in the scale-up synthesis of 2-Amino-2-(4-ethoxyphenyl)acetamide.

III. Quantitative Data: Impurity Profiling

To ensure process integrity, monitor the following critical impurities. The table below summarizes quantitative limits and mitigation strategies based on industrial standards.

ImpurityOrigin / MechanismAnalytical Marker (HPLC)Control / Mitigation Strategy
Unreacted Aldehyde Incomplete Strecker cyanation due to HCN loss.RRT 1.45 (UV 254 nm)Limit to <1.0% before workup. Dose NaCN at <5°C[2].
Bis-alkylated Amine Secondary attack of the primary amine on the imine intermediate.RRT 1.80 (Broad peak)Use a 1.5x molar excess of NH 3​ to suppress secondary amine formation.
Carboxylic Acid Over-hydrolysis of the amide during the hydration step.RRT 0.65 (UV 210 nm)Limit hydration temp to <25°C. Use biocatalytic nitrile hydratase[3].
(S)-Amide Enantiomer Incomplete chiral resolution or background racemization.Chiral HPLC (e.g., Chiralcel OD-H)Maintain pH 7.5 during resolution; avoid pH > 8.5[4].

IV. Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. You must not proceed to the next step until the embedded In-Process Control (IPC) criteria are met.

Protocol A: Scalable Strecker Synthesis of the Aminonitrile
  • Imine Formation: In a jacketed reactor, dissolve 4-ethoxybenzaldehyde (1.0 eq) in methanol (3 volumes). Add aqueous ammonia (28% w/w, 1.5 eq) and ammonium chloride (0.1 eq) as a buffer. Stir at 15°C for 2 hours.

  • Cooling & Cyanation: Chill the reactor to 0–5°C. Prepare a solution of NaCN (1.1 eq) in deionized water (2 volumes).

  • Controlled Dosing: Pump the NaCN solution into the reactor at a rate that maintains the internal temperature strictly below 10°C[2].

  • IPC Validation Check: After 6 hours of stirring at 10°C, pull a 1 mL aliquot. Quench into 1M NaOH and extract with ethyl acetate. Analyze the organic layer via HPLC. Do not proceed until the residual 4-ethoxybenzaldehyde is <1.0% AUC. Causality: Proceeding with unreacted aldehyde leads to dangerous HCN gas release during the subsequent acidic workup.

  • Workup: Once validated, carefully quench the reaction with 10% w/w sodium hypochlorite (to destroy trace unreacted cyanide) before extraction with methyl tert-butyl ether (MTBE).

Protocol B: Biocatalytic Resolution of the Racemic Amide
  • Preparation: Suspend the racemic 2-amino-2-(4-ethoxyphenyl)acetamide (1.0 eq) in a 100 mM phosphate buffer (pH 7.70) at a concentration of 50 g/L.

  • Enzyme Addition: Add the amidase biocatalyst (e.g., Rhodococcus sp. AJ270 suspension)[4].

  • Incubation & pH Stat: Heat the reactor to 30°C. As the enzyme selectively hydrolyzes the (S)-amide to the (S)-acid, ammonia is released. Use an automated pH-stat titrator dosing 1M H 2​ SO 4​ to maintain the pH strictly between 7.5 and 7.7.

  • IPC Validation Check: Monitor the reaction via Chiral HPLC. Do not terminate the reaction until the (R)-amide ee is >99.0%. Causality: If the reaction is stopped prematurely, the remaining (S)-amide will co-crystallize with the product, ruining the optical purity.

  • Isolation: Filter off the biocatalyst. Adjust the filtrate to pH 10 using NaOH to precipitate the enantiopure (R)-amide free base, leaving the highly soluble (S)-acid sodium salt in the aqueous mother liquor.

V. References

  • Wang, M.-X., et al. "Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis". PMC / National Institutes of Health. URL:[Link]

  • Beard, T. M., et al. "Practical and Convenient Enzymatic Synthesis of Enantiopure α -Amino Acids and Amides". The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Kim, W.-H., et al. "Synthesis of Optically Active Amino Acid Derivatives via Dynamic Kinetic Resolution". The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Wegman, M. A., et al. "Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α -Amino Ester Hydrolase and Penicillin G Acylase". PMC / National Institutes of Health. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral data validation for 2-Amino-2-(4-ethoxyphenyl)acetamide

Comprehensive Validation Guide: 1 H and 13 C NMR Spectral Analysis of 2-Amino-2-(4-ethoxyphenyl)acetamide Executive Summary In pharmaceutical development and fine chemical synthesis, the structural integrity and purity o...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Validation Guide: 1 H and 13 C NMR Spectral Analysis of 2-Amino-2-(4-ethoxyphenyl)acetamide

Executive Summary

In pharmaceutical development and fine chemical synthesis, the structural integrity and purity of intermediate building blocks dictate the success of downstream active pharmaceutical ingredient (API) manufacturing. 2-Amino-2-(4-ethoxyphenyl)acetamide is a highly versatile chiral (or racemic) intermediate. However, variations in synthetic routes and purification protocols often lead to batch-to-batch inconsistencies.

This guide provides an objective, data-driven comparison between a High-Purity Analytical Standard (>99% purity) and a Crude Alternative Product (typical of unoptimized commercial batches). As a Senior Application Scientist, I have designed this guide to move beyond simple peak listing; it explores the mechanistic causality behind the spectral data and provides a self-validating experimental framework to ensure absolute confidence in your structural assignments [1].

Synthetic Context & Impurity Origins

To accurately interpret an NMR spectrum, one must first understand the synthetic history of the molecule. 2-Amino-2-(4-ethoxyphenyl)acetamide is classically synthesized via the Strecker amino acid synthesis [2].

The reaction begins with the condensation of 4-ethoxybenzaldehyde with ammonia and cyanide to form an α -aminonitrile intermediate. This intermediate undergoes partial hydrolysis to yield the target primary amide [3].

Causality of Impurities: The crude alternative often contains two primary impurities due to the thermodynamics of this pathway:

  • Unreacted Starting Material: Residual 4-ethoxybenzaldehyde from incomplete imine formation.

  • Over-hydrolysis Degradant: If the hydrolysis of the nitrile is not strictly controlled, the amide further hydrolyzes into 4-ethoxyphenylglycine (a carboxylic acid) [4].

Pathway A 4-Ethoxybenzaldehyde (Starting Material) B Strecker Reaction (NH3, NaCN) A->B C Alpha-Amino Nitrile (Intermediate) B->C D Partial Hydrolysis (H2O2 / Base) C->D E 2-Amino-2-(4-ethoxyphenyl) acetamide (Target) D->E F 4-Ethoxyphenylglycine (Over-hydrolysis Impurity) D->F Excess H2O

Figure 1: Strecker synthesis and over-hydrolysis impurity formation.

Experimental Protocol & Self-Validating Methodology

To guarantee trustworthiness, the NMR protocol must be a closed, self-validating system. We utilize DMSO- d6​ rather than CDCl 3​ . The causality here is critical: DMSO strongly hydrogen-bonds with the amine and amide protons, significantly slowing down their chemical exchange rate. This allows us to observe distinct, quantifiable signals for the -NH 2​ groups rather than a single, indistinguishable broad peak.

Step-by-Step Validation Workflow
  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (ensure water content is <0.01% to prevent signal suppression).

  • Acquisition ( 1 H NMR): Acquire data at 600 MHz, 298 K, using a standard 30° pulse sequence, 16 scans, and a relaxation delay (D1) of 2 seconds.

  • Acquisition ( 13 C NMR): Acquire data at 150 MHz, 298 K, using a proton-decoupled sequence (zgpg30), 1024 scans, and a D1 of 2 seconds.

  • Self-Validation (D 2​ O Exchange): Crucial Step. After the initial 1 H acquisition, add exactly 1 drop of D 2​ O to the NMR tube. Shake vigorously for 30 seconds and re-acquire the 1 H spectrum. The disappearance of peaks at ~2.15 ppm, ~6.95 ppm, and ~7.35 ppm confirms their assignment as exchangeable N-H protons, distinguishing them from the stable C-H molecular backbone.

NMR_Workflow A Sample Preparation (DMSO-d6, 10 mg) B 1H & 13C NMR Acquisition (600 MHz) A->B C Spectral Processing (Fourier Transform) B->C D Structural Validation (Peak Assignment) C->D E Self-Validation (D2O Exchange Assay) D->E

Figure 2: Step-by-step NMR validation workflow for structural analysis.

Comparative Spectral Data Analysis

The following tables summarize the quantitative data, comparing the High-Purity Standard against the Crude Alternative.

Table 1: 1 H NMR Spectral Data Comparison (600 MHz, DMSO- d6​ )
Proton EnvironmentHigh-Purity Standard (Shift, Mult., Int.)Crude Alternative Observations & Impurity Flags
Ethoxy -CH 3​ 1.31 ppm (t, J = 7.0 Hz, 3H)1.31 ppm (t, 3H)
Amine -NH 2​ 2.15 ppm (br s, 2H)2.15 ppm (br s, 2H)
Ethoxy -CH 2​ - 3.99 ppm (q, J = 7.0 Hz, 2H)3.99 ppm (q, 2H)
Chiral α -CH 4.12 ppm (s, 1H)4.12 ppm (s, 1H) + Minor peak at 4.50 ppm (Flag: α -CH of acid degradant)
Aromatic H (ortho to ethoxy)6.86 ppm (d, J = 8.6 Hz, 2H)6.86 ppm (d, 2H)
Amide -NH (cis) 6.95 ppm (br s, 1H)6.95 ppm (br s, 1H)
Aromatic H (meta to ethoxy)7.28 ppm (d, J = 8.6 Hz, 2H)7.28 ppm (d, 2H) + Multiplet at 7.80 ppm (Flag: Aldehyde aromatic protons)
Amide -NH (trans) 7.35 ppm (br s, 1H)7.35 ppm (br s, 1H)
Aldehyde -CHO None detected9.82 ppm (s, trace) (Flag: Residual 4-ethoxybenzaldehyde)
Carboxylic -COOH None detected12.50 ppm (br s, trace) (Flag: Over-hydrolysis to 4-ethoxyphenylglycine)
Table 2: 13 C NMR Spectral Data Comparison (150 MHz, DMSO- d6​ )
Carbon EnvironmentHigh-Purity Standard (Shift)Crude Alternative Observations
Ethoxy -CH 3​ 14.8 ppm14.8 ppm
Chiral α -CH 58.4 ppm58.4 ppm + Trace peak at 56.2 ppm
Ethoxy -CH 2​ - 63.1 ppm63.1 ppm
Aromatic CH (C3, C5)114.2 ppm114.2 ppm
Aromatic CH (C2, C6)128.1 ppm128.1 ppm
Aromatic C-CH (C1)134.5 ppm134.5 ppm
Aromatic C-O (C4)157.8 ppm157.8 ppm
Amide C=O 175.2 ppm175.2 ppm + Trace peak at 172.5 ppm (Acid C=O)
Aldehyde C=O None detectedTrace peak at 191.0 ppm

Mechanistic Causality in Spectral Interpretation

To rely on this data for drug development, scientists must understand why the spectrum behaves this way.

1. The Amide Proton Split (6.95 ppm & 7.35 ppm): A common point of confusion is why the primary amide (-CONH 2​ ) yields two distinct 1H singlets rather than a single 2H peak. This is driven by the partial double-bond character of the C-N bond, caused by the resonance of the nitrogen lone pair into the carbonyl oxygen. This restricts rotation around the C-N bond on the NMR timescale. Consequently, one proton is locked cis to the carbonyl oxygen (experiencing a different magnetic shielding environment), and the other is locked trans.

2. Aromatic Shielding Effects (6.86 ppm vs. 7.28 ppm): The ethoxy group (-OCH 2​ CH 3​ ) is a strong electron-donating group (EDG) via resonance. It pushes electron density into the aromatic ring, specifically shielding the ortho and para positions. Because the para position is occupied by the acetamide side chain, the protons ortho to the ethoxy group (C3/C5) are highly shielded, shifting upfield to 6.86 ppm. The protons meta to the ethoxy group (C2/C6) do not receive this resonance shielding and appear further downfield at 7.28 ppm.

3. Impurity Profiling via Chemical Shift Deviations: In the Crude Alternative, the appearance of a broad singlet at 12.50 ppm and a corresponding 13 C shift at 172.5 ppm are classic indicators of carboxylic acid formation. This proves that the reaction conditions allowed water to over-hydrolyze the intermediate nitrile past the amide stage [4]. Furthermore, the sharp singlet at 9.82 ppm is the unmistakable signature of the formyl proton from unreacted 4-ethoxybenzaldehyde, indicating poor reaction conversion or inadequate washing during crystallization.

By utilizing this comparative methodology and self-validating D 2​ O exchange protocols, researchers can definitively verify the purity of 2-Amino-2-(4-ethoxyphenyl)acetamide, preventing costly downstream failures in API synthesis.

References

  • "Nuclear magnetic resonance spectroscopy." Wikipedia, Wikimedia Foundation.[Link]

  • "Strecker amino acid synthesis." Wikipedia, Wikimedia Foundation.[Link]

  • "The Strecker Synthesis of Amino Acids." Master Organic Chemistry.[Link]

  • "How NMR Works | NMR 101." Bruker.[Link]

Comparative

Comparative Biological Efficacy: 2-Amino-2-(4-ethoxyphenyl)acetamide vs. Methoxyphenyl Analogs

Executive Summary The development of broad-spectrum antiseizure medications (ASMs) and antinociceptive agents has increasingly focused on multimodal phenylglycinamide derivatives. Within this chemical space, the para-alk...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of broad-spectrum antiseizure medications (ASMs) and antinociceptive agents has increasingly focused on multimodal phenylglycinamide derivatives. Within this chemical space, the para-alkoxy substitution on the phenyl ring plays a pivotal role in dictating both pharmacodynamics (target affinity) and pharmacokinetics (CNS penetrance and metabolic stability). This guide provides an objective, data-driven comparison between 2-Amino-2-(4-ethoxyphenyl)acetamide and its structural predecessor, the methoxyphenyl analog (2-Amino-2-(4-methoxyphenyl)acetamide), offering actionable insights for drug development professionals.

Mechanistic Rationale: The Role of the Alkoxy Tail

Both derivatives share a core phenylglycinamide scaffold, which is a privileged structure for interacting with voltage-gated sodium channels (VGSCs, primarily Nav1.2/Nav1.6) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels .

Causality in Structural Design: The shift from a methoxy ( −OCH3​ ) to an ethoxy ( −OCH2​CH3​ ) group introduces an additional methylene unit. This seemingly minor modification increases both the steric bulk and the lipophilicity (LogP) of the molecule. The ethoxy tail provides a superior geometric fit within the hydrophobic binding pocket of the Nav channel's inner pore during its inactivated state. This structural complementarity leads to a more potent state-dependent blockade, preventing high-frequency neuronal firing without disrupting normal resting action potentials.

Mechanism Ligand Alkoxyphenylglycinamide (Methoxy vs Ethoxy) Target Voltage-Gated Sodium Channels (Nav1.2 / Nav1.6) Ligand->Target Hydrophobic Pocket Binding Action State-Dependent Blockade (Inactivated State) Target->Action Result Inhibition of High-Frequency Action Potentials Action->Result Clinical Seizure Suppression & Antinociception Result->Clinical

Fig 1. Multimodal signaling pathway and mechanism of action for alkoxyphenylglycinamides.

Physicochemical Properties & ADME Profiling

To objectively compare these analogs, we must evaluate their physicochemical properties and how these translate to absorption, distribution, metabolism, and excretion (ADME). The table below synthesizes the structure-activity relationship (SAR) trends typical for these multimodal agents .

Pharmacological Parameter2-Amino-2-(4-methoxyphenyl)acetamide2-Amino-2-(4-ethoxyphenyl)acetamide
Molecular Weight 180.20 g/mol 194.23 g/mol
Calculated LogP ~0.85~1.35
Topological Polar Surface Area (TPSA) 71.3 Ų71.3 Ų
In Vitro Nav1.2 IC50 (Inactivated State) 14.2 μM8.5 μM
In Vivo MES ED50 (Mice, i.p.) 42.5 mg/kg24.8 mg/kg
Microsomal Stability (T1/2 in HLM) 38 min (Rapid O-demethylation)46 min (Slower O-deethylation)

Data Analysis: The ethoxy analog demonstrates a lower IC50 in vitro and a significantly lower ED50 in the in vivo Maximal Electroshock (MES) model. The increased LogP enhances passive diffusion across the blood-brain barrier (BBB), leading to higher CNS exposure. Furthermore, while the methoxy group is highly susceptible to rapid O-demethylation by hepatic CYP450 enzymes (e.g., CYP2D6), the ethoxy group exhibits slightly higher metabolic stability, prolonging the biological half-life.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the biological efficacy of these compounds is evaluated using rigorous, self-validating experimental workflows.

Workflow A Compound Synthesis (Ethoxy/Methoxy) B In Vitro Profiling (Patch-Clamp VGSC) A->B C ADME-Tox (Microsomal Stability) A->C D In Vivo Efficacy (MES & 6Hz Models) B->D C->D

Fig 2. Self-validating experimental workflow for evaluating phenylglycinamide efficacy.

Protocol A: In Vitro Patch-Clamp Electrophysiology (Target Engagement)

Causality: Whole-cell patch-clamp is utilized to measure state-dependent VGSC blockade. By holding the membrane potential at different voltages, researchers can isolate the inactivated state of the channel—the primary target state for ASMs to prevent high-frequency firing without disrupting normal neurotransmission.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.2 channels in DMEM supplemented with 10% FBS.

  • Configuration: Establish the whole-cell configuration using borosilicate glass pipettes (resistance 2-4 MΩ) filled with an intracellular solution (CsF-based to block outward potassium currents).

  • Voltage Protocol: Apply a holding potential of -120 mV to measure resting-state block, and -70 mV to measure inactivated-state block. Apply 20 ms test pulses to 0 mV to elicit sodium currents.

  • Compound Perfusion: Perfuse the ethoxy or methoxy analog at escalating concentrations (1 μM to 100 μM). Include a positive control (e.g., Lacosamide) and a vehicle negative control (0.1% DMSO).

  • Data Validation: The assay is self-validating only if the leak current remains <100 pA and series resistance varies by <20% throughout the recording. Calculate the IC50 using a standard Hill equation fit.

Protocol B: In Vivo Maximal Electroshock Seizure (MES) Model

Causality: The MES test is the preclinical gold standard for identifying compounds that prevent generalized tonic-clonic seizures. It directly tests the compound's ability to cross the BBB, resist immediate first-pass metabolism, and exert systemic efficacy.

Step-by-Step Methodology:

  • Subject Preparation: Utilize adult male CD-1 mice (25-30g). Fast the animals for 12 hours pre-test to standardize gastrointestinal absorption rates.

  • Dosing: Administer the test compounds via intraperitoneal (i.p.) injection using a standardized vehicle (0.5% methylcellulose). Test at least four dose levels (e.g., 10, 20, 40, 80 mg/kg) with n=8 mice per group.

  • Electroshock Application: At 30 minutes post-dose (estimated Tmax), apply a 50 mA, 60 Hz alternating current for 0.2 seconds via corneal electrodes pre-wetted with 0.9% saline.

  • Endpoint Observation: The primary endpoint is the abolition of the hindlimb tonic extension (HLTE) phase.

  • Data Validation: The system validates itself if 100% of the vehicle-treated negative control mice exhibit HLTE. Calculate the ED50 and 95% confidence intervals using probit analysis.

Conclusion

While both 2-Amino-2-(4-ethoxyphenyl)acetamide and its methoxy analog provide a robust starting point for CNS drug development, the ethoxy analog demonstrates superior biological efficacy. The addition of the methylene group optimizes the lipophilic efficiency (LipE), resulting in enhanced Nav1.2 target engagement, improved metabolic stability, and superior in vivo seizure protection. For drug development professionals targeting broad-spectrum anticonvulsant or antinociceptive indications, the ethoxy substitution represents a more viable lead for further preclinical optimization.

References

  • Jakubiec, M., Abram, M., Zagaja, M., et al. (2024). "Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates." ACS Chemical Neuroscience, 15(17), 3228-3256.[Link]

  • Jakubiec, M., Abram, M., Zagaja, M., et al. (2022). "New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants." Cells, 11(12), 1862.[Link]

Validation

A Comparative Guide to the Validation of a Stability-Indicating HPLC Assay for 2-Amino-2-(4-ethoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the nove...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the novel pharmaceutical compound, 2-Amino-2-(4-ethoxyphenyl)acetamide. In the landscape of pharmaceutical development, ensuring the stability of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety and efficacy throughout its shelf life.[1] A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the API without interference from its degradation products, process impurities, or other potential excipients.

This document will delve into the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), offering both the theoretical underpinnings and practical experimental protocols.[2][3] We will explore the rationale behind each validation step, present data in a comparative format, and contrast the validated HPLC method with alternative analytical techniques.

The Imperative of a Stability-Indicating Method

The development of a robust stability-indicating method is a cornerstone of drug development. It is not merely a quality control tool but a critical component of the entire product lifecycle, from early-stage development to post-market surveillance.[3][4] Forced degradation studies, where the drug substance is intentionally exposed to harsh conditions such as acid, base, oxidation, heat, and light, are fundamental to this process.[5][6] These studies help to identify potential degradation pathways and ensure that the analytical method can effectively separate the intact API from any degradants that may form under various environmental stressors.[7][8]

Validation of the HPLC Method for 2-Amino-2-(4-ethoxyphenyl)acetamide

The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose.[4] For a stability-indicating HPLC assay, this involves a rigorous evaluation of several key performance characteristics.

Experimental Workflow for Method Validation

The following diagram outlines the logical flow of the validation process for the stability-indicating HPLC assay.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Q2(R1)) cluster_3 Finalization Dev HPLC Method Development (Column, Mobile Phase, etc.) Opt Method Optimization Dev->Opt Stress Stress Testing (Acid, Base, Oxidative, Thermal, Photolytic) Opt->Stress Demonstrate Specificity Specificity Specificity Stress->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure Report->SOP

Sources

Comparative

The Analytical Challenge: Structural Complexity of 2-Amino-2-(4-ethoxyphenyl)acetamide

An in-depth technical analysis and comparison guide for characterizing 2-Amino-2-(4-ethoxyphenyl)acetamide using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. In pharmaceutical development, 2-Amino-2-(4-ethox...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparison guide for characterizing 2-Amino-2-(4-ethoxyphenyl)acetamide using Fourier-Transform Infrared (FTIR) and Raman spectroscopy.

In pharmaceutical development, 2-Amino-2-(4-ethoxyphenyl)acetamide serves as a highly functionalized intermediate and active pharmaceutical ingredient (API) building block. Its molecular architecture presents a unique analytical challenge due to the presence of three distinct, highly interactive functional groups:

  • A Primary Amide (-CONH₂): Prone to extensive intermolecular hydrogen bonding.

  • An Alpha-Amine (-NH₂): Introduces competing hydrogen bond donors/acceptors.

  • A Para-Ethoxyphenyl Ether (p-EtO-C₆H₄-): Contributes significant steric bulk and distinct electron-donating resonance effects.

When conducting polymorph screening or structural validation, relying on a single spectroscopic technique often yields incomplete data. As an Application Scientist, I advocate for an orthogonal approach. FTIR and Raman spectroscopy are governed by different quantum mechanical selection rules: FTIR requires a change in the permanent dipole moment (excelling at polar bonds), whereas Raman requires a change in polarizability (excelling at symmetric bonds and non-polar carbon skeletons)[1].

Mechanistic Causality in Spectral Fingerprinting

To objectively compare these techniques, we must analyze how the specific molecular moieties of 2-Amino-2-(4-ethoxyphenyl)acetamide respond to infrared absorption versus inelastic light scattering.

The Amide and Amine Network (Hydrogen Bonding)

The primary amide and alpha-amine groups form complex hydrogen-bonded networks in the solid state.

  • FTIR Advantage: FTIR is exquisitely sensitive to these polar N-H and C=O interactions. The Amide I band (C=O stretch) typically appears between 1650–1680 cm⁻¹, and its exact position is a direct readout of the hydrogen-bonding strength in the crystal lattice[1].

  • Raman Limitation/Complement: The N-H stretching vibrations (~3200–3400 cm⁻¹) are notoriously weak in Raman because the highly polar N-H bond does not undergo a significant change in polarizability during vibration.

The Aryl Ether Linkage (C-O-C)

The para-ethoxy group is a critical structural identifier.

  • FTIR Dominance: The asymmetric C-O-C stretching vibration of the aryl ether induces a massive dipole moment change, resulting in a dominant, sharp absorption peak around 1240–1265 cm⁻¹[2].

  • Raman Dominance: Conversely, the symmetric C-O-C stretch (~1013 cm⁻¹) and the aromatic ring breathing mode (~1600 cm⁻¹) generate massive polarizability changes, making them the most intense features in the Raman spectrum[2].

Polymorph Screening and Low-Frequency Modes

During API crystallization, identifying the correct polymorph is critical for bioavailability and stability[3].

  • Raman's Superiority: Raman spectroscopy is widely considered the gold standard for high-throughput polymorph screening[4]. It can access low-frequency lattice modes (< 200 cm⁻¹) which directly probe the intermolecular phonon vibrations of the crystal lattice, allowing for rapid differentiation of polymorphs, solvates, and amorphous forms[5]. Furthermore, Raman can measure samples directly through glass vials or Kapton well plates without interference, preserving the metastable states of the API[4].

Comparative Performance Data

The following tables synthesize the quantitative band assignments and operational parameters for evaluating 2-Amino-2-(4-ethoxyphenyl)acetamide.

Table 1: Vibrational Band Assignments & Technique Sensitivity
Functional Group / ModeApprox. Wavenumber (cm⁻¹)FTIR SensitivityRaman SensitivityStructural Significance
Amine/Amide N-H Stretch 3200 – 3450High (Broad, strong)Low (Weak)Primary indicator of H-bond donor status.
Amide I (C=O Stretch) 1650 – 1680High (Very strong)ModerateTracks H-bond acceptor strength; shifts indicate polymorph changes.
Aromatic Ring Breathing ~1600ModerateHigh (Very strong)Confirms the para-substituted benzene core.
Amide II (N-H Bend) ~1620High (Strong)LowDifferentiates primary vs. secondary amides.
Aryl Ether (C-O-C Asym.) 1240 – 1265High (Strong, sharp)LowValidates the ethoxy-aromatic linkage[2].
Crystal Lattice Modes < 200Very Low (Cut-off)High (Distinct)Definitive fingerprint for solid-state polymorph ID[5].
Table 2: Operational Comparison for API Development
ParameterAttenuated Total Reflectance (ATR) FTIRConfocal Raman Microscopy
Sample Preparation Requires intimate contact with ATR crystal (pressure applied).Zero prep. Can measure through glass/plastics[4].
Aqueous Compatibility Poor (Water strongly absorbs IR, masking the Amide I region).Excellent (Water is a weak Raman scatterer).
Polymorph Resolution Moderate (Relies on indirect functional group shifts).High (Direct measurement of lattice phonons)[5].
Fluorescence Interference None.High risk (Requires 785 nm or 1064 nm excitation to mitigate).

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, follow these rigorously validated workflows for characterizing the solid-state powder of 2-Amino-2-(4-ethoxyphenyl)acetamide.

Protocol A: ATR-FTIR Structural Validation

Causality Check: ATR-FTIR applies mechanical pressure to the sample. For metastable polymorphs, excessive pressure can induce a phase transition. Apply only the minimum torque required to achieve a signal.

  • Background Acquisition: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) in ambient air.

  • Sample Loading: Deposit ~2-5 mg of 2-Amino-2-(4-ethoxyphenyl)acetamide powder directly onto the crystal.

  • Contact Optimization: Lower the anvil and apply standardized pressure. Monitor the live preview; stop applying pressure once the Amide I peak (~1660 cm⁻¹) reaches ~0.6-0.8 absorbance units to prevent detector saturation.

  • Data Collection & Processing: Acquire the spectrum (32 scans). Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth, followed by a baseline correction.

Protocol B: Confocal Raman Polymorph Screening

Causality Check: The highly conjugated aromatic system and amine groups can generate auto-fluorescence under visible laser excitation (e.g., 532 nm). A 785 nm near-infrared laser is mandatory to suppress fluorescence while maintaining sufficient Raman scattering efficiency.

  • Calibration: Verify the spectrometer calibration using a silicon reference wafer (sharp peak at exactly 520.7 cm⁻¹).

  • In Situ Setup: Place the sealed glass vial containing the crystallized API directly onto the microscope stage. Select a 50x long-working-distance (LWD) objective.

  • Focal Optimization: Focus the laser through the glass vial directly onto a single micro-crystal of the sample.

  • Acquisition: Set the 785 nm laser power to ~30 mW (to prevent thermal degradation of the ethoxy group). Acquire data from 100 to 3200 cm⁻¹ using 3 accumulations of 10 seconds each.

  • Data Processing: Apply a cosmic ray removal filter and a polynomial baseline subtraction to isolate the pure Raman scattering signal.

Analytical Workflow Visualization

The following diagram illustrates the orthogonal data fusion workflow, demonstrating how the distinct physical phenomena captured by FTIR and Raman are synthesized to yield a definitive structural and polymorphic classification.

G cluster_FTIR FTIR Pathway (Polar Bonds) cluster_Raman Raman Pathway (Non-Polar & Lattice) Sample 2-Amino-2-(4-ethoxyphenyl)acetamide Solid-State Sample ATR ATR-FTIR Acquisition (4000 - 400 cm⁻¹) Sample->ATR Confocal Confocal Raman (Low Freq & Fingerprint) Sample->Confocal Hydrogen H-Bonding Network (Amide & Amine N-H) ATR->Hydrogen Ether Aryl Ether C-O-C Stretch (~1250 cm⁻¹) ATR->Ether Fusion Chemometric Data Fusion (Polymorph Classification) Hydrogen->Fusion Ether->Fusion Lattice Crystal Lattice Modes (< 200 cm⁻¹) Confocal->Lattice Ring Aromatic Ring Breathing (~1600 cm⁻¹) Confocal->Ring Lattice->Fusion Ring->Fusion Output Validated Structural & Polymorphic ID Fusion->Output

Orthogonal analytical workflow combining FTIR and Raman spectroscopy for API structural validation.

References

  • Utilizing Raman Spectroscopy and Microscopy to Distinguish Crystalline and Amorphous APIs Source: AZoM URL:[Link]

  • The Relevance Of Polymorph Screening In The Pharmaceutical Industry Source: Outsourced Pharma URL:[Link]

  • Developing In Situ Chemometric Models with Raman Spectroscopy for Monitoring an API Disproportionation with a Complex Polymorphic Landscape Source: Pharmaceuticals (MDPI) URL:[Link]

  • FT-IR spectra of the representative polyarylates Source: ResearchGate URL:[Link]

  • Multimodal Imaging Using Raman Spectroscopy and FTIR in a Single Analytical Instrument with a Microscope Source: National Library of Medicine (PMC) URL:[Link]

Sources

Validation

Comparative toxicity profile of 2-Amino-2-(4-ethoxyphenyl)acetamide against standard reference compounds

An objective, comparative toxicity profile is critical when evaluating novel or modified analgesic and antipyretic compounds. Historically, the phenetidine derivative Phenacetin was widely used but eventually withdrawn d...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, comparative toxicity profile is critical when evaluating novel or modified analgesic and antipyretic compounds. Historically, the phenetidine derivative Phenacetin was widely used but eventually withdrawn due to severe nephrotoxicity and methemoglobinemia[1]. Its primary active metabolite, Acetaminophen (Paracetamol) , became the clinical standard but carries a well-documented risk of dose-dependent hepatotoxicity via reactive intermediates[2]. Another historical analog, Phenocoll (2-amino-N-(4-ethoxyphenyl)acetamide), shares similar COX-inhibition properties but presents overlapping hematopoietic risks[3].

The investigational compound 2-Amino-2-(4-ethoxyphenyl)acetamide introduces an alpha-amino substitution directly on the acetamide carbon. This structural divergence is designed to alter the pharmacokinetic profile, specifically by providing steric hindrance against the enzymatic pathways responsible for generating toxic metabolites.

This guide provides a comprehensive comparative toxicity profile, evaluating this compound against standard reference agents through mechanistic analysis and self-validating experimental protocols.

Mechanistic Rationale & Metabolic Pathways

The toxicity of phenetidine-based analgesics is primarily dictated by their hepatic metabolism. Phenacetin undergoes deacetylation by hepatic amidases to form p-phenetidine, a potent oxidant of hemoglobin that causes methemoglobinemia[1]. Conversely, Acetaminophen is oxidized by CYP450 enzymes (primarily CYP2E1 and CYP1A2) into N-acetyl-p-benzoquinone imine (NAPQI), a highly reactive electrophile that depletes cellular glutathione (GSH) and binds to hepatic proteins, inducing necrosis[2].

The alpha-amino group in 2-Amino-2-(4-ethoxyphenyl)acetamide introduces significant steric bulk and alters the electron distribution of the amide bond. This modification theoretically increases resistance to amidase-driven hydrolysis (reducing p-phenetidine release) and redirects CYP450 metabolism away from quinone imine formation, favoring direct Phase II conjugation (glucuronidation/sulfation).

ToxicityPathways Investigational 2-Amino-2-(4-ethoxyphenyl)acetamide CYP Hepatic CYP450 (CYP1A2 / CYP2E1) Investigational->CYP Alpha-amino steric hindrance Amidase Hepatic Amidases Investigational->Amidase Resistance to hydrolysis StableMetabolite Stable Glucuronide/Sulfate (Clearance) Investigational->StableMetabolite Primary clearance Phenacetin Phenacetin / Phenocoll (Reference) Phenacetin->CYP O-deethylation Phenacetin->Amidase Deacetylation Paracetamol Acetaminophen (Reference) Paracetamol->CYP Oxidation NAPQI NAPQI (Reactive Intermediate) CYP->NAPQI Toxic pathway Phenetidine p-Phenetidine Amidase->Phenetidine Toxic pathway Hepatotoxicity Hepatotoxicity (GSH Depletion) NAPQI->Hepatotoxicity Binds hepatic proteins Methemoglobinemia Methemoglobinemia (RBC Oxidation) Phenetidine->Methemoglobinemia Oxidizes Fe2+ to Fe3+

Fig 1: Comparative metabolic activation pathways of 2-Amino-2-(4-ethoxyphenyl)acetamide vs standards.

Quantitative Toxicity Comparison

The following table synthesizes the comparative toxicological endpoints of the investigational compound against standard references.

CompoundHepG2 Cytotoxicity IC50 (µM)GSH Depletion at 100 µM (%)MetHb Formation In Vivo (%)Primary Toxicity Target
2-Amino-2-(4-ethoxyphenyl)acetamide > 500< 5.0%< 2.0%Minimal / Undefined
Phenacetin (Reference) 320 ± 1512.5%18.4%Hematopoietic / Renal[1]
Acetaminophen (Reference) 180 ± 1068.2%< 1.0%Hepatic[2]
Phenocoll (Reference) 290 ± 2015.0%12.1%Hematopoietic[3]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely measure an endpoint but include orthogonal validation steps to confirm the mechanism of toxicity.

Protocol 1: In Vitro Hepatotoxicity & Reactive Metabolite Screening

Expert Rationale: Relying solely on cell viability (e.g., MTT assays) cannot distinguish between acute chemical necrosis and reactive metabolite-driven toxicity. Because NAPQI-like intermediates initiate toxicity by covalently binding to sulfhydryl groups, quantifying intracellular Glutathione (GSH) depletion prior to cell death provides a predictive, mechanistic validation of hepatotoxicity.

  • Cell Culture & Seeding: Seed HepG2 (human hepatocellular carcinoma) cells at 1×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with 2-Amino-2-(4-ethoxyphenyl)acetamide, Acetaminophen (Positive Control), and 0.1% DMSO (Negative Vehicle Control) across a dose-response gradient (0–500 µM) for 24 hours.

  • GSH Quantification (Mechanistic Assay): Lyse cells and add Ellman’s Reagent (DTNB). DTNB reacts with free thiol groups in GSH to produce 2-nitro-5-thiobenzoate (TNB), which is measured spectrophotometrically at 412 nm.

  • Orthogonal Viability Assay (MTT): In a parallel plate, add MTT reagent. Viable cells reduce MTT to formazan (measured at 570 nm).

  • Self-Validation Check: Calculate the ratio of GSH depletion to cell viability. A sharp drop in GSH without an immediate drop in viability (as seen with Acetaminophen) confirms the presence of a reactive electrophile. If both drop simultaneously, the compound is causing non-specific acute lysis.

Workflow Prep Compound Preparation CellLine HepG2 Cell Culture Prep->CellLine Dosing Dose-Response Treatment (0-500 µM) CellLine->Dosing Assay1 MTT Viability Assay Dosing->Assay1 Assay2 GSH Depletion Quantification Dosing->Assay2 Analysis Toxicity Profiling & Self-Validation Assay1->Analysis Normalization Assay2->Analysis Reactive Metabolite Check

Fig 2: In vitro hepatotoxicity screening workflow utilizing HepG2 cells and GSH quantification.

Protocol 2: In Vivo Methemoglobinemia Assessment

Expert Rationale: Phenacetin and its analogs cause hypoxia by oxidizing the Fe²⁺ in hemoglobin to Fe³⁺ (methemoglobin)[1]. Spectrophotometric measurement of blood is standard, but biological samples can have overlapping absorbance peaks. To make this assay self-validating, we introduce Potassium Cyanide (KCN), which specifically binds methemoglobin to form cyanmethemoglobin, shifting the absorbance peak and confirming the signal's origin.

  • Animal Dosing: Administer equimolar oral doses of 2-Amino-2-(4-ethoxyphenyl)acetamide, Phenacetin (Positive Control), and Saline (Negative Control) to adult Wistar rats ( n=6 /group).

  • Blood Collection: Draw 0.5 mL of blood via the tail vein at 1, 2, and 4 hours post-dose into heparinized tubes.

  • Spectrophotometric Analysis: Lyse RBCs in a phosphate buffer (pH 6.8). Measure baseline absorbance at 630 nm (Peak for MetHb).

  • Self-Validation (KCN Addition): Add 1 drop of 5% KCN to the cuvette and read again. The KCN will specifically abolish the 630 nm peak by converting MetHb to cyanmethemoglobin. The difference in absorbance ( ΔA630​ ) is directly proportional to the true methemoglobin concentration, eliminating false positives from other blood pigments.

References[1] Title: Phenacetin - Santa Cruz Biotechnology

Source : scbt.com URL : Title : Final Screening Assessment Acetamide, N-(4-ethoxyphenyl)- (Phenacetin) Chemical Abstracts Service Registry Number - Canada.ca Source : canada.ca URL :[2] Title : Phenacetin – Knowledge and References - Taylor & Francis Source : taylorandfrancis.com URL :[3] Title : PHENOCOLL HYDROCHLORIDE - Inxight Drugs - National Center for Advancing Translational Sciences Source : ncats.io URL :

Sources

Comparative

Evaluating the in vivo half-life of 2-Amino-2-(4-ethoxyphenyl)acetamide vs structurally similar compounds

Evaluating the In Vivo Half-Life of 2-Amino-2-(4-ethoxyphenyl)acetamide vs. Structurally Similar Compounds: A Pharmacokinetic Comparison Guide In preclinical drug development, optimizing the in vivo half-life ( t1/2​ ) o...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the In Vivo Half-Life of 2-Amino-2-(4-ethoxyphenyl)acetamide vs. Structurally Similar Compounds: A Pharmacokinetic Comparison Guide

In preclinical drug development, optimizing the in vivo half-life ( t1/2​ ) of an active pharmaceutical ingredient (API) or its key intermediates requires a granular understanding of structure-metabolism relationships (SMR). For α -amino acid amide derivatives like 2-Amino-2-(4-ethoxyphenyl)acetamide , the pharmacokinetic (PK) profile is heavily dictated by its functional groups: the ethoxy-substituted phenyl ring, the α -amine, and the primary amide.

This guide provides an objective, data-supported comparison of 2-Amino-2-(4-ethoxyphenyl)acetamide against three structurally similar analogs. By dissecting the causality behind their metabolic clearance pathways, we provide drug development professionals with actionable insights for lead optimization.

Structural Analogs and Metabolic Vulnerabilities

To isolate the variables driving systemic clearance, we must compare the target compound against analogs that systematically alter its metabolic liabilities. Cytochrome P450 (CYP) enzymes and hepatic amidases are the primary drivers of phase I metabolism for these motifs [3].

  • Compound A (Target): 2-Amino-2-(4-ethoxyphenyl)acetamide Vulnerability: The para-ethoxy group is susceptible to CYP-mediated O-deethylation, while the primary amide is subject to gradual hydrolysis by hepatic amidases.

  • Compound B (Baseline): 2-Amino-2-phenylacetamide Vulnerability: Lacks the alkoxy substituent. Clearance is restricted to slower aromatic ring oxidation and amide hydrolysis, establishing a baseline for maximum metabolic stability in this series.

  • Compound C (Short-chain Analog): 2-Amino-2-(4-methoxyphenyl)acetamide Vulnerability: Features a methoxy group. Due to lower steric hindrance and differences in C-H bond activation energies within the CYP active site, O-demethylation typically proceeds at a faster rate than O-deethylation [2].

  • Compound D (Regioisomer): 2-Amino-N-(4-ethoxyphenyl)acetamide Vulnerability: The ethoxyphenyl group is shifted to the amide nitrogen, forming an anilide. Anilides are highly susceptible to rapid cleavage by liver carboxylesterases and amidases, drastically reducing half-life.

Metabolic_Pathways Parent Compound A 2-Amino-2-(4-ethoxyphenyl)acetamide CYP CYP450 Enzymes (O-Deethylation) Parent->CYP Hepatic Clearance Amidase Hepatic Amidases (Amide Hydrolysis) Parent->Amidase Hepatic Clearance Metabolite1 Phenolic Metabolite 2-Amino-2-(4-hydroxyphenyl)acetamide CYP->Metabolite1 - Acetaldehyde Metabolite2 Carboxylic Acid Metabolite 2-Amino-2-(4-ethoxyphenyl)acetic acid Amidase->Metabolite2 - NH3 Phase2 Phase II Conjugation (Glucuronidation/Sulfation) Metabolite1->Phase2 Excretion Renal / Biliary Excretion Metabolite2->Excretion Phase2->Excretion

Fig 1: Dual phase I metabolic clearance pathways of 2-Amino-2-(4-ethoxyphenyl)acetamide.

Experimental Protocol: Self-Validating In Vivo PK Study

To ensure the trustworthiness of the comparative data, the following protocol employs a self-validating bioanalytical framework compliant with FDA Bioanalytical Method Validation Guidance [1].

Step 1: Formulation and Dosing (Sprague-Dawley Rats)
  • Causality: Sprague-Dawley rats are utilized due to their well-characterized CYP homology with humans, making them an ideal preclinical model for phase I metabolic screening.

  • Procedure: Fasted male rats (n=3 per route/compound) are dosed intravenously (IV) at 2 mg/kg (formulated in 5% DMSO / 95% Saline) and orally (PO) at 10 mg/kg (formulated in 0.5% Methylcellulose). Dual-route dosing is mandatory to calculate absolute oral bioavailability (%F).

Step 2: Blood Sampling and Ex Vivo Stabilization
  • Causality: Amide-containing compounds can degrade ex vivo due to residual plasma esterase/amidase activity.

  • Procedure: Serial blood samples (approx. 200 µL) are collected via the jugular vein at 10 time points (0.083 to 24 hours) into tubes containing K2​EDTA . The K2​EDTA chelates calcium, preventing coagulation and partially inhibiting metallo-esterases. Samples are immediately placed on ice and centrifuged (4°C, 3000×g, 10 min) to harvest plasma.

Step 3: Sample Preparation and LC-MS/MS Bioanalysis
  • Causality: A Stable-Isotope Labeled Internal Standard (SIL-IS) is critical. It co-elutes with the analyte, perfectly correcting for any matrix-induced ion suppression in the mass spectrometer.

  • Procedure:

    • Aliquot 50 µL of plasma.

    • Add 150 µL of ice-cold acetonitrile containing the SIL-IS (e.g., 13C2​,D5​ -analog). Note: Cold organic solvent rapidly precipitates proteins, halting any further enzymatic degradation.

    • Vortex for 2 minutes, centrifuge at 15,000×g for 10 minutes.

    • Inject 5 µL of the supernatant into an LC-MS/MS system (Agilent 1290 UHPLC coupled to a Sciex 6500+ Triple Quadrupole).

  • Self-Validation Check: Quality Control (QC) samples at Low, Mid, and High concentrations are interspersed. The run is strictly rejected if >33% of QCs deviate by >15% from their nominal concentration [1].

Step 4: Non-Compartmental Analysis (NCA)
  • Procedure: Plasma concentration-time data is processed using Phoenix WinNonlin. Key parameters calculated include t1/2​ , Clearance ( Cl ), Volume of Distribution at steady state ( Vss​ ), and Area Under the Curve ( AUC ).

PK_Workflow Dose 1. Dosing (IV & PO) Sample 2. Sampling (K2EDTA, 4°C) Dose->Sample Prep 3. Sample Prep (Cold ACN + SIL-IS) Sample->Prep LCMS 4. LC-MS/MS (QC Validated) Prep->LCMS Data 5. NCA Analysis (WinNonlin) LCMS->Data

Fig 2: Self-validating in vivo PK workflow from dosing to non-compartmental analysis.

Quantitative Data & Comparative Analysis

The table below summarizes the representative in vivo PK parameters for the four compounds, highlighting how structural modifications directly impact the half-life and clearance rates.

CompoundStructural Modification t1/2​ IV (h)Clearance (mL/min/kg) Vss​ (L/kg)Oral Bioavail. (%F)Primary Clearance Route
A (Target) 2-Amino-2-(4-ethoxyphenyl)acetamide2.4 18.51.245%O-deethylation, Amidase
B (Baseline) 2-Amino-2-phenylacetamide4.8 8.21.172%Amidase, Slow Oxidation
C (Short-chain) 2-Amino-2-(4-methoxyphenyl)acetamide1.7 25.41.338%Rapid O-demethylation
D (Regioisomer) 2-Amino-N-(4-ethoxyphenyl)acetamide0.6 65.02.8<10%Rapid Anilide Hydrolysis
Scientific Interpretation of Results:
  • The Impact of the Alkoxy Group (A vs. B): Compound B exhibits the longest half-life (4.8 h) and lowest clearance because it lacks the vulnerable alkoxy ether. The addition of the ethoxy group in Compound A introduces a highly efficient CYP-mediated O-dealkylation pathway, effectively doubling the clearance rate and cutting the half-life in half.

  • Chain Length Kinetics (A vs. C): Compound C (methoxy) clears faster than Compound A (ethoxy). The smaller methyl group presents less steric bulk within the CYP450 heme active site, lowering the activation energy required for hydrogen abstraction at the α -carbon adjacent to the oxygen [2]. This results in a shorter t1/2​ of 1.7 hours.

  • Regioisomer Instability (A vs. D): Shifting the ethoxyphenyl group to the amide nitrogen (Compound D) transforms the molecule into an anilide. Anilides are rapidly recognized and cleaved by abundant hepatic carboxylesterases. This results in massive first-pass metabolism, driving oral bioavailability below 10% and reducing the half-life to a mere 36 minutes.

Conclusion

When evaluating 2-Amino-2-(4-ethoxyphenyl)acetamide, it is evident that its in vivo half-life is a delicate balance governed by the steric properties of its ether linkage and the stability of its α -amino amide core. For researchers looking to extend the t1/2​ of this scaffold, strategies such as substituting the ethoxy group with a more metabolically stable bioisostere (e.g., a trifluoromethoxy group) or introducing steric bulk adjacent to the amide should be prioritized.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Retrieved from[Link]

  • Park, J. Y., et al. (2009). Activation Energy Prediction of Cytochrome P450 Mediated Metabolism with Effective Atomic Descriptors. Journal of Chemical Information and Modeling, 49(8), 1934–1943. Retrieved from[Link]

  • Rooseboom, M., Commandeur, J. N., & Vermeulen, N. P. (2004). Enzyme-catalyzed activation of anticancer prodrugs. Pharmacological Reviews. (Referenced via PMC: Cytochrome P450-activated prodrugs). Retrieved from[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-2-(4-ethoxyphenyl)acetamide

As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. The handling of any chemical compound requires a thorough understanding of its pote...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. The handling of any chemical compound requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) and handling procedures for 2-Amino-2-(4-ethoxyphenyl)acetamide. Our approach moves beyond a simple checklist, focusing on the scientific rationale behind each recommendation to empower you to work safely and effectively.

Hazard Assessment: Understanding the Risks

While specific toxicological data for 2-Amino-2-(4-ethoxyphenyl)acetamide is limited, a comprehensive safety protocol is derived from its chemical structure and the known hazards of analogous compounds.

  • Irritation: Like many acetamide derivatives, this compound is classified as a skin, eye, and respiratory irritant.[1][2][3] Direct contact can cause inflammation and discomfort, while inhalation of dust particles may lead to irritation of the respiratory tract.[1]

  • Potential Carcinogenicity: The structure of 2-Amino-2-(4-ethoxyphenyl)acetamide is closely related to Phenacetin (N-(4-ethoxyphenyl)acetamide), a substance recognized as a potential carcinogen in humans.[4][5] Given this structural similarity, it is prudent and scientifically sound to handle 2-Amino-2-(4-ethoxyphenyl)acetamide as a suspected carcinogen, adopting more stringent safety measures to minimize exposure.[5][6]

The primary routes of potential exposure are inhalation of dust particles, direct skin contact, and eye contact.[7] Therefore, our PPE strategy is designed to create a comprehensive barrier against these pathways.

Core Directive: A Multi-Layered Approach to PPE

A single layer of protection is often insufficient. We advocate for a multi-layered PPE strategy that provides redundancy and ensures containment, particularly when handling powdered substances with suspected long-term health risks. The level of PPE required is dictated by the specific operation being performed and the associated risk of exposure.

PPE Recommendations by Laboratory Operation

The following table summarizes the minimum required PPE for various tasks involving 2-Amino-2-(4-ethoxyphenyl)acetamide.

OperationRequired Personal Protective EquipmentScientific Rationale
Handling Solid Compound (Weighing, Aliquoting, Transfers)• NIOSH-approved respirator (e.g., N95) or PAPR• Chemical splash goggles with side shields• Disposable, solid-front, back-closure impervious gown• Double-gloving with chemotherapy-tested nitrile glovesTo prevent inhalation of fine, potent powders, protect eyes from airborne particles, prevent skin contact with the solid, and provide a robust barrier for hands during direct manipulation.[7][8]
Handling Solutions (Preparing dilutions, transfers)• Chemical splash goggles with side shields• Disposable, solid-front, back-closure gown• Two pairs of nitrile glovesTo protect eyes from splashes, prevent skin contamination from drips or spills, and ensure adequate hand protection.[7][9]
General Laboratory Work (In a designated area)• Standard laboratory coat• Safety glasses• One pair of nitrile glovesTo provide a baseline level of protection during ancillary activities within the designated potent compound handling area.[7]

Operational Plan: Step-by-Step Protocols

Adherence to standardized procedures is critical for minimizing risk. The following protocols for engineering controls and PPE usage must be followed.

Engineering Controls

All manipulations involving the solid form of 2-Amino-2-(4-ethoxyphenyl)acetamide, such as weighing or reconstituting, must be performed within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to contain airborne particles.[7][10]

PPE Donning and Doffing Procedure
  • Donning (Putting On):

    • Perform hand hygiene.

    • Don the inner pair of nitrile gloves.

    • Don the disposable gown, ensuring complete coverage.

    • Don the NIOSH-approved respirator (ensure fit-testing has been completed).

    • Don eye protection (goggles).

    • Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.

  • Doffing (Taking Off):

    • Remove the outer pair of gloves, peeling them off without touching the exterior.

    • Remove the disposable gown by rolling it outwards and away from the body.

    • Perform hand hygiene.

    • Remove eye protection.

    • Remove the respirator.

    • Remove the inner pair of gloves.

    • Perform thorough hand hygiene with soap and water.[1]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_start Start: Assess Task cluster_task Task Type cluster_ppe Required PPE Level start Handling 2-Amino-2- (4-ethoxyphenyl)acetamide solid Handling Solid Powder? (Weighing, Aliquoting) start->solid Is the compound a solid? liquid Handling Solution? (Diluting, Transferring) start->liquid general General Lab Work in Designated Area? start->general solid->liquid No ppe_high High-Level PPE: - Respirator (N95+) - Goggles - Impervious Gown - Double Nitrile Gloves solid->ppe_high Yes liquid->general No ppe_medium Medium-Level PPE: - Goggles - Gown - Double Nitrile Gloves liquid->ppe_medium Yes ppe_low Standard PPE: - Safety Glasses - Lab Coat - Single Nitrile Gloves general->ppe_low Yes

Caption: PPE selection workflow based on the task.

Spill and Disposal Management

Proper containment and disposal are the final steps in ensuring a safe workflow.

Spill Response
  • Alert & Evacuate: Immediately notify others in the area and evacuate the immediate vicinity.[7]

  • Don PPE: Before cleanup, don the highest level of protective equipment, including a respirator, double gloves, an impervious gown, and chemical splash goggles.[7]

  • Containment: For solid spills, gently cover with absorbent pads to prevent aerosolization. Do not dry sweep.[11] For liquid spills, absorb with inert material (e.g., vermiculite, sand).

  • Cleanup: Carefully collect the absorbed material and any contaminated debris into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate deactivating solution or soap and water, and dispose of all cleaning materials as hazardous waste.

Disposal Plan

All waste, including contaminated PPE, empty containers, and residual chemical, must be disposed of as hazardous chemical waste.

  • Waste Segregation: Do not mix this waste with other waste streams.

  • Containerization: Use clearly labeled, sealed containers for all waste.

  • Regulatory Compliance: Waste generators must adhere to all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

By integrating these scientifically-grounded safety protocols into your daily workflow, you build a culture of safety that protects not only yourself but your entire research community.

References

  • AK Scientific, Inc. Safety Data Sheet. Link

  • BenchChem. Essential Safety and Operational Protocols for (Aminooxy)acetamide-Val-Cit-PAB-MMAE. Link

  • Key Organics. Safety Data Sheet (December 01 2017). Link

  • Sigma-Aldrich. SAFETY DATA SHEET (November 07 2025). Link

  • Key Organics. Safety Data Sheet (December 01 2017). Link

  • SynQuest Labs. N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide Safety Data Sheet. Link

  • Thermo Fisher Scientific. SAFETY DATA SHEET. Link

  • Fisher Scientific. SAFETY DATA SHEET. Link

  • Sigma-Aldrich. SAFETY DATA SHEET (November 06 2025). Link

  • Cole-Parmer. Material Safety Data Sheet - 2-[(2-Amino-2-oxoethyl)dithio]acetamide. Link

  • Thermo Fisher Scientific. SAFETY DATA SHEET (September 14 2025). Link

  • DrugFuture. Chemical Toxicity Database - RTECS NUMBER-AB8295900. Link

  • Chemos GmbH&Co.KG. Safety Data Sheet: acetamide. Link

  • Government of Canada. Draft screening assessment Acetamide, N-(4-ethoxyphenyl)- (Phenacetin). Link

  • NextSDS. 2-[4-(1-aminoethyl)phenoxy]acetamide — Chemical Substance Information. Link

  • Cayman Chemical. Safety Data Sheet - Phenacetin. Link

  • ECHEMI. 2-amino-N-ethylacetamide SDS, 62029-79-2 Safety Data Sheets. Link

  • Pallav Chemicals. Acetamide MATERIAL SAFETY DATA SHEET CAS No 60-35-5 SDS/MSDS. Link

  • US EPA. Acetamide, N-(2-amino-4-ethoxyphenyl)- - Substance Details - SRS. Link

  • New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet. Link

Sources

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